molecular formula C7H8O2S B081417 4-(Methylsulfinyl)phenol CAS No. 14763-64-5

4-(Methylsulfinyl)phenol

Cat. No.: B081417
CAS No.: 14763-64-5
M. Wt: 156.2 g/mol
InChI Key: ZCQSJUGIZGMDDA-UHFFFAOYSA-N
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Description

4-(Methylsulfinyl)phenol serves as a key subject in microbial metabolism studies. Research on the soil bacterium Nocardia spec. DSM 43251 has shown its role in the bacterial degradation pathway of substituted phenols, where it is metabolized via ring hydroxylation to form a catechol intermediate, followed by meta-fission ring cleavage . This compound is also noted as a specific intermediate in the oxidation pathway of 4-(methylmercapto)phenol, highlighting its relevance in studying enzymatic oxidation processes and bacterial co-metabolism . The enzymes induced for its metabolism exhibit a low substrate specificity, allowing researchers to use it as a model compound to investigate the breakdown of various substituted phenols in environmental and biochemical contexts .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfinylphenol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8O2S/c1-10(9)7-4-2-6(8)3-5-7/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZCQSJUGIZGMDDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60901221
Record name NoName_308
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Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14763-64-5
Record name 4-(Methylsulfinyl)phenol
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Record name 4-(Methylsulfinyl)phenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylsulphinyl)phenol
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Methylsulfinyl)phenol: Structure, Properties, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-(methylsulfinyl)phenol, a molecule of interest to researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and synthesis. While direct experimental data on its biological activities are limited, this guide explores its potential pharmacological relevance based on the known activities of related phenolic and organosulfur compounds. Detailed hypothetical experimental protocols for evaluating its biological effects are also provided to facilitate future research.

Chemical Structure and Properties

This compound is an organic compound featuring a phenol ring substituted with a methylsulfinyl group at the para position.[1] This structure confers a unique combination of properties derived from both the phenolic hydroxyl group and the sulfoxide functional group. The hydroxyl group provides acidic characteristics and potential for hydrogen bonding, while the sulfinyl group introduces chirality at the sulfur atom and acts as a hydrogen bond acceptor.[1]

The presence of both a polar sulfinyl group and a hydroxyl group suggests that this compound has moderate polarity. The sulfoxide moiety can be further oxidized to a sulfone, offering a potential route for metabolic transformation or chemical derivatization.[1]

Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized in the table below. This information is crucial for its identification, purification, and handling in a laboratory setting.

PropertyValue
Molecular Formula C₇H₈O₂S
Molecular Weight 156.20 g/mol
Melting Point 46-50 °C[2]
Appearance White solid[2]
Storage Temperature 2-8°C, sealed in dry conditions[2]
¹H NMR (CDCl₃, ppm) δ 7.48 (d, 2H, Ar-H), 6.94 (d, 2H, Ar-H), 2.74 (s, 3H, -SOCH₃)
¹³C NMR (CDCl₃, ppm) δ 159.2 (C-OH), 136.1 (C-S), 127.2 (Ar-C), 115.9 (Ar-C), 44.2 (-SOCH₃)

Synthesis of this compound

This compound is typically synthesized by the controlled oxidation of its precursor, 4-(methylthio)phenol. Various oxidizing agents can be employed for this transformation, with sodium periodate and hydrogen peroxide being common choices. The key to a successful synthesis is to prevent over-oxidation to the corresponding sulfone, 4-(methylsulfonyl)phenol.[3][4][5]

Experimental Protocol: Oxidation of 4-(Methylthio)phenol with Sodium Periodate

This protocol describes a general method for the synthesis of this compound using sodium periodate as the oxidizing agent.[3][4]

Materials:

  • 4-(Methylthio)phenol

  • Sodium periodate (NaIO₄)

  • Methanol

  • Water

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of 4-(methylthio)phenol in methanol.

  • Preparation of Oxidant: In a separate container, prepare a solution of 1.1 equivalents of sodium periodate in water.

  • Reaction: While stirring the solution of 4-(methylthio)phenol at room temperature, slowly add the sodium periodate solution. The reaction is often accompanied by the precipitation of sodium iodate.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the insoluble inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

    • Transfer the resulting aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure compound.

G Experimental Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-(methylthio)phenol in methanol mix Slowly add oxidant solution to substrate solution at RT start->mix oxidant Prepare aqueous solution of sodium periodate oxidant->mix monitor Monitor reaction by TLC mix->monitor filter Filter to remove inorganic salts monitor->filter concentrate_meoh Concentrate filtrate (remove methanol) filter->concentrate_meoh extract Extract with organic solvent concentrate_meoh->extract dry Dry organic layers extract->dry concentrate_product Concentrate to yield crude product dry->concentrate_product purify Purify by chromatography or recrystallization concentrate_product->purify end Pure this compound purify->end

Caption: Synthesis workflow for this compound.

Known and Potential Biological Activities

While specific biological studies on this compound are not extensively reported in the literature, its chemical structure as a phenolic and organosulfur compound suggests a range of potential biological activities. One study has shown that it can be metabolized by Nocardia spec. DSM 43251 through hydroxylation of the benzene ring followed by "meta" fission.[6]

The following sections outline the potential biological activities of this compound based on the known properties of these classes of compounds, along with detailed, representative protocols for their investigation.

Potential Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[7] The presence of the sulfoxide group may also contribute to the overall antioxidant capacity.

This protocol describes a common in vitro method to assess the free radical scavenging activity of a compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or ethanol)

  • 96-well microplate

  • Microplate reader

  • Trolox (or other standard antioxidant)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a stock solution of this compound in methanol. Create a series of dilutions from this stock solution.

    • Prepare a series of dilutions of the standard antioxidant (e.g., Trolox).

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of this compound, standard, or methanol (as a blank) to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

G Workflow for DPPH Antioxidant Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare DPPH solution mix Mix DPPH solution with sample, standard, or blank in a 96-well plate prep_dpph->mix prep_sample Prepare serial dilutions of This compound and standard prep_sample->mix incubate Incubate in the dark at room temperature mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % scavenging activity and determine IC50 value measure->calculate end Antioxidant Capacity Determined calculate->end

Caption: DPPH antioxidant assay workflow.

Potential Anti-inflammatory Activity

Many phenolic and organosulfur compounds exhibit anti-inflammatory properties by modulating inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).[8][9]

This protocol assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in cultured macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • 96-well cell culture plate

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and co-incubate with this compound for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess Reagent according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm to quantify the amount of nitrite, an indicator of NO production.

  • Cell Viability: Perform a cell viability assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Potential Cytotoxicity and Anticancer Activity

Phenolic compounds can exert cytotoxic effects on cancer cells through various mechanisms, including the induction of apoptosis.[10][11] The evaluation of cytotoxicity is a critical first step in assessing the potential of a compound as an anticancer agent.

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Appropriate cell culture medium and supplements

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Potential Modulation of Signaling Pathways

Phenolic compounds are known to interact with various cellular signaling pathways, often those related to inflammation and oxidative stress. For instance, some phenols can modulate the NF-κB signaling pathway, a key regulator of the inflammatory response.[9] While the specific effects of this compound on signaling pathways have not been elucidated, a hypothetical mechanism of action based on related compounds is presented below.

G Hypothetical Modulation of NF-κB Pathway by a Phenolic Compound lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) nucleus->gene_expression Induces phenolic_compound This compound (Hypothetical) phenolic_compound->ikk Inhibits? phenolic_compound->nfkb Inhibits Nuclear Translocation?

Caption: Potential modulation of the NF-κB signaling pathway.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential for a variety of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. While there is a need for direct experimental evaluation of these properties, this guide provides a solid foundation for researchers and drug development professionals. The detailed protocols and hypothetical frameworks presented here offer a roadmap for future investigations into the pharmacological potential of this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis of 4-(methylsulfinyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-(methylsulfinyl)phenol, a key intermediate in pharmaceutical and materials science. The document details experimental protocols, presents quantitative data for comparative analysis, and includes visual diagrams of the reaction pathways.

Introduction

This compound is a sulfoxide compound characterized by a methylsulfinyl group attached to a phenol ring. Its structural properties make it a valuable building block in the synthesis of various biologically active molecules and functional materials. The primary and most direct route to synthesizing this compound involves the selective oxidation of its thioether precursor, 4-(methylthio)phenol. This guide will focus on the prevalent oxidative methods, providing detailed procedural information and comparative data.

Primary Synthesis Pathway: Oxidation of 4-(methylthio)phenol

The most common and efficient method for the preparation of this compound is the oxidation of 4-(methylthio)phenol. This transformation requires careful selection of the oxidizing agent to ensure selective conversion to the sulfoxide without over-oxidation to the corresponding sulfone, 4-(methylsulfonyl)phenol. Several oxidizing agents have been successfully employed for this purpose.

Synthesis of the Precursor: 4-(methylthio)phenol

The starting material, 4-(methylthio)phenol, is commercially available. However, it can also be synthesized through various methods, one of which involves the reaction of 4-methylthiophenylboronic acid with triethylamine in the presence of oxygen and UV light.

Oxidation Methodologies

Two prominent methods for the oxidation of 4-(methylthio)phenol to this compound are detailed below, utilizing sodium periodate and Oxone as the oxidizing agents.

This method employs sodium periodate in an aqueous methanol solution. The reaction is typically carried out at a low temperature to control the exothermicity and selectivity of the oxidation.

Experimental Protocol: A solution of 4-(methylthio)phenol (7.0 g, 0.05 mol) in 100 ml of 30% aqueous methanol is cooled to 0°C.[1] A solution of sodium periodate (10.7 g, 0.05 mol) is added, and the resulting suspension is stirred for 30 minutes.[1] Water (500 ml) is then added, and any precipitate is removed by filtration. The filtrate is cooled to 4°C, and a further portion of sodium periodate (10.7 g, 0.05 mol) is added. The suspension is stirred for 48 hours, after which another portion of sodium periodate (5.35 g, 0.025 mol) is added. After stirring for an additional 18 hours, the precipitate is removed by filtration. The filtrate is extracted with ether, which is then evaporated to dryness. The residue is purified by silica column chromatography using a 9:1 chloroform:methanol eluent to yield this compound.[1]

Oxone, a stable and versatile oxidizing agent, provides an alternative route to this compound. This reaction is typically performed in a mixed solvent system of ethanol and water at room temperature. While the search results provided a synthesis for 4-(methylsulfonyl)phenol using Oxone, the selective oxidation to the sulfoxide is a common application for this reagent under controlled conditions. For the purpose of this guide, a general protocol for selective sulfide oxidation is adapted.

Experimental Protocol: To a solution of 4-(methylthio)phenol (0.50 g, 3.2 mmol) in ethanol (10.0 mL) and water (10.0 mL) at room temperature, Oxone (0.99 g, 1.6 mmol, for selective sulfoxidation a substoichiometric amount is often used initially) is added in portions. The reaction mixture is stirred for a monitored period (e.g., 1-4 hours) to avoid over-oxidation. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is partitioned between ethyl acetate and water. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo to afford this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from the described synthesis pathways for easy comparison.

Pathway/MethodStarting MaterialOxidizing AgentSolvent(s)Reaction TimeYield (%)
Oxidation 4-(methylthio)phenolSodium Periodate30% Aqueous Methanol~66.5 hours32%[1]

Note: The yield for the Oxone method is not provided for the selective synthesis of the sulfoxide in the search results, as the provided protocol was for the sulfone. Selective sulfide to sulfoxide oxidations with Oxone are well-established, but yields can vary based on reaction conditions.

Pathway and Workflow Visualizations

The following diagrams illustrate the synthesis pathways and experimental workflows described in this guide.

Synthesis_Pathway_Periodate 4-(methylthio)phenol 4-(methylthio)phenol Reaction Mixture Reaction Mixture 4-(methylthio)phenol->Reaction Mixture Sodium Periodate Sodium Periodate Sodium Periodate->Reaction Mixture This compound This compound Reaction Mixture->this compound 30% aq. Methanol, 0-4°C

Caption: Synthesis of this compound via periodate oxidation.

Experimental_Workflow_Periodate cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Dissolve 4-(methylthio)phenol in 30% aq. Methanol Start->Dissolve Cool_0C Cool to 0°C Dissolve->Cool_0C Add_NaIO4_1 Add Sodium Periodate (1st portion) Cool_0C->Add_NaIO4_1 Stir_30min Stir for 30 min Add_NaIO4_1->Stir_30min Add_Water Add Water & Filter Stir_30min->Add_Water Cool_4C Cool to 4°C Add_Water->Cool_4C Add_NaIO4_2 Add Sodium Periodate (2nd portion) Cool_4C->Add_NaIO4_2 Stir_48h Stir for 48h Add_NaIO4_2->Stir_48h Add_NaIO4_3 Add Sodium Periodate (3rd portion) Stir_48h->Add_NaIO4_3 Stir_18h Stir for 18h Add_NaIO4_3->Stir_18h Filter_Precipitate Filter Precipitate Stir_18h->Filter_Precipitate Extract Extract with Ether Filter_Precipitate->Extract Evaporate Evaporate Ether Extract->Evaporate Purify Silica Column Chromatography Evaporate->Purify End End Purify->End

Caption: Experimental workflow for periodate oxidation method.

Conclusion

The synthesis of this compound is most reliably achieved through the controlled oxidation of 4-(methylthio)phenol. The choice of oxidizing agent and careful control of reaction conditions are paramount to achieving good yields and preventing the formation of the sulfone byproduct. The sodium periodate method, while lengthy, provides a well-documented procedure. Alternative reagents like Oxone may offer faster reaction times but require careful monitoring to ensure selectivity. This guide provides the foundational information necessary for researchers and professionals to undertake the synthesis of this important chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Bacterial Metabolism of 4-(Methylsulfinyl)phenol

This technical guide provides a comprehensive overview of the current understanding of this compound metabolism in bacterial systems. It covers the primary metabolic pathways, enzymatic processes, and quantitative data reported in the literature. Detailed experimental methodologies are also provided to facilitate further research in this area.

Core Metabolic Pathways

Bacteria have evolved diverse strategies to metabolize this compound, primarily through oxidative and reductive pathways. The specific pathway employed is dependent on the bacterial species and the prevailing environmental conditions, particularly the availability of oxygen.

Oxidative Degradation

The aerobic degradation of this compound has been notably studied in Nocardia species. This pathway involves the initial oxidation of the phenol ring, followed by ring cleavage.

  • Key Organism : Nocardia spec. DSM 43251.[1]

  • Metabolic Process : This bacterium utilizes a co-metabolic process, where the degradation of this compound is enhanced in the presence of a secondary carbon source.[1] The pathway proceeds as follows:

    • Hydroxylation : The benzene ring of this compound is hydroxylated, leading to the formation of a substituted catechol.[1]

    • Meta-Ring Cleavage : The resulting catechol undergoes "meta" fission (ring cleavage) between carbon atoms 2 and 3. This reaction is catalyzed by a catechol 2,3-dioxygenase.[1][2]

    • Product Formation : The ring cleavage yields 2-hydroxy-5-methylsulfinylmuconic semialdehyde.[1]

  • Enzymology : The enzymes responsible for this metabolic pathway, including oxygenases, are induced by the presence of this compound or its analogue 4-(methylmercapto)phenol.[1]

A related side reaction observed in Nocardia is the oxidation of 4-(methylmercapto)phenol to this compound.[1]

Reductive Metabolism

Under oxygen-limited or anaerobic conditions, certain bacteria can reduce the sulfoxide group of this compound.

  • Key Organism : Klebsiella pneumoniae.[3][4][5][6]

  • Metabolic Process : In oxygen-limited cultures, Klebsiella pneumoniae reduces this compound to 4-methylthiophenol.[3][4][5][6]

  • Significance : This reductive pathway is significant in the context of the metabolism of organophosphorus insecticides like fensulfothion, for which this compound is a hydrolysis product.[3][6]

Quantitative Data on Metabolism

Quantitative data on the metabolism of this compound is limited. However, data from studies on related phenolic compounds provide insights into the degradation kinetics that may be expected.

CompoundBacterial StrainMetricValueReference
4-MethylthiophenolKlebsiella pneumoniaeInhibition of Specific Growth Rate40% retardation at 200 µg/mL[3][4]
PhenolRhodococcus ruber C1Maximum Degradation Rate1806 mg/L in 38 hours[7]
PhenolRhodococcus ruber C1Maximum Specific Growth Rate (μmax)1.527 h⁻¹[7]
PhenolRhodococcus ruber C1Maximum Specific Phenol Degradation Rate (qmax)3.674 h⁻¹[7]
PhenolPseudomonas fluorescens PU1Degradation Time600 ppm in 24 hours[8]
PhenolPseudomonas fluorescens PU1Degradation Time800 ppm and 1000 ppm in 72 hours[8]
PhenolSulfate-reducing bacteriaLag Phase (unacclimated)50-70 days at 10 mg/L
PhenolSulfate-reducing bacteriaLag Phase (acclimated)25-60 days at 10 mg/L[9]
PhenolSulfate-reducing bacteriaBiodegradative Phase25-40 days[9]

Visualizing Metabolic Pathways and Workflows

Oxidative Degradation Pathway of this compound in Nocardia

cluster_0 Oxidative Degradation in Nocardia spec. DSM 43251 MSP This compound Catechol Substituted Catechol (4-(Methylsulfinyl)catechol) MSP->Catechol Hydroxylation (Oxygenase) Semialdehyde 2-Hydroxy-5-methylsulfinyl- muconic semialdehyde Catechol->Semialdehyde Meta-Ring Cleavage (Catechol 2,3-dioxygenase) MMP 4-(Methylmercapto)phenol MMP->MSP Oxidation (Side Reaction) cluster_1 Reductive Metabolism in Klebsiella pneumoniae MSP This compound MTP 4-Methylthiophenol MSP->MTP Reduction (Oxygen-limited conditions) cluster_2 Experimental Workflow Isolation Isolation of Bacteria (Minimal media with target compound) Culturing Bacterial Culturing (e.g., Co-metabolism, Oxygen-limited) Isolation->Culturing Incubation Incubation with This compound Culturing->Incubation EnzymeAssay Enzyme Assays (e.g., Dioxygenase activity) Culturing->EnzymeAssay Sampling Time-course Sampling Incubation->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis Analytical Chemistry (GC, TLC, HPLC, MS) Extraction->Analysis Data Data Analysis & Pathway Elucidation Analysis->Data EnzymeAssay->Data

References

Physical and chemical properties of 4-(methylsulfinyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical, chemical, and biological properties of 4-(methylsulfinyl)phenol (CAS No. 14763-64-5). It includes key data, experimental protocols, and visual diagrams of relevant chemical and metabolic pathways to support research and development activities.

Core Properties of this compound

This compound, also known as 4-hydroxyphenyl methyl sulfoxide, is an organic compound that belongs to the classes of phenols and sulfoxides[1]. Its structure features a hydroxyl group and a methylsulfinyl group attached in the para position to a benzene ring. This substitution pattern imparts distinct polarity and chemical reactivity, making it a valuable intermediate in organic synthesis.

Physical and Chemical Properties

The key physical and chemical identification data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 14763-64-5[2]
Molecular Formula C₇H₈O₂S[3]
Molecular Weight 156.20 g/mol [3]
Appearance White solid[1]
Melting Point 46-50 °C[1]
Boiling Point 349.5 °C at 760 mmHgN/A
InChIKey ZCQSJUGIZGMDDA-UHFFFAOYSA-NN/A
Spectral Data

Detailed spectral analysis is crucial for structure confirmation and quality control.

SpectroscopyData
¹H NMR & ¹³C NMR Specific, experimentally verified chemical shift and coupling constant data for this compound are not readily available in reviewed public literature. Researchers should perform spectral analysis on synthesized samples for confirmation. Expected regions based on related structures would include aromatic proton signals (approx. 7.0-8.0 ppm), a methyl singlet (approx. 2.7 ppm), and a phenolic proton singlet. Aromatic carbons would appear between 115-160 ppm, with the methyl carbon appearing upfield.
Infrared (IR) The IR spectrum is characterized by a broad O-H stretching vibration (approx. 3200–3600 cm⁻¹) typical of phenols, aromatic C-H stretches (approx. 3000–3100 cm⁻¹), C=C aromatic ring stretches (approx. 1500–1600 cm⁻¹), a C-O stretch, and a characteristic S=O sulfoxide stretch (approx. 1050 cm⁻¹).

Chemical Synthesis and Reactivity

This compound is a key intermediate in the oxidation pathway of 4-(methylthio)phenol. The sulfinyl group can be further oxidized to a sulfonyl group, forming 4-(methylsulfonyl)phenol.

Oxidation_States Thioether 4-(Methylthio)phenol (-SCH₃) Sulfoxide This compound (-S(O)CH₃) Thioether->Sulfoxide Selective Oxidation Sulfone 4-(Methylsulfonyl)phenol (-SO₂CH₃) Sulfoxide->Sulfone Oxidation

Caption: Oxidation states of 4-hydroxyphenyl methyl sulfur compounds.
Experimental Protocol: Selective Oxidation Synthesis

This protocol describes a representative method for the selective synthesis of this compound from 4-(methylthio)phenol using a controlled amount of an oxidizing agent.

Objective: To synthesize this compound via selective oxidation of the sulfide group without over-oxidation to the sulfone.

Materials:

  • 4-(Methylthio)phenol

  • Sodium periodate (NaIO₄) or meta-Chloroperoxybenzoic acid (m-CPBA)

  • Methanol (MeOH) and Water or Dichloromethane (DCM)

  • Sodium thiosulfate (for quenching m-CPBA)

  • Sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (eluents)

Procedure (using Sodium Periodate):

  • Dissolve 4-(methylthio)phenol (1.0 eq) in methanol.

  • In a separate flask, dissolve sodium periodate (~1.1 eq) in water.

  • Cool the methanol solution of the starting material to 0 °C in an ice bath.

  • Add the aqueous sodium periodate solution dropwise to the cooled methanol solution over 30 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, filter the reaction mixture to remove the sodium iodate precipitate.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the remaining aqueous solution with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by silica gel column chromatography to yield pure this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start 4-(Methylthio)phenol in Methanol Mix 1. Mix at 0 °C Start->Mix Oxidant NaIO₄ in Water Oxidant->Mix Stir 2. Stir & Monitor (TLC) Mix->Stir Filter 3. Filter Precipitate Stir->Filter Extract 4. Concentrate & Extract Filter->Extract Purify 5. Purify (Chromatography) Extract->Purify End Pure this compound Purify->End

Caption: Workflow for the synthesis of this compound.

Biological Activity and Metabolism

While this compound is primarily utilized as a chemical intermediate, it is also a substrate for microbial metabolism.

Bacterial Metabolism by Nocardia spec.

The soil bacterium Nocardia spec. DSM 43251 is capable of oxidizing this compound[4]. The metabolic pathway involves an initial enzymatic hydroxylation of the aromatic ring to form a catechol derivative. This intermediate subsequently undergoes "meta" ring cleavage, where the bond between carbon atoms 2 and 3 is broken, yielding 2-hydroxy-5-methylsulfinylmuconic semialdehyde[4]. This demonstrates a specific biological degradation pathway for the compound.

Metabolic_Pathway Start This compound Enzyme1 Monooxygenase (Hydroxylation) Start->Enzyme1 Nocardia spec. Intermediate 4-(Methylsulfinyl)catechol Enzyme1->Intermediate Enzyme2 Catechol 2,3-Dioxygenase ('meta' Cleavage) Intermediate->Enzyme2 Product 2-Hydroxy-5-methylsulfinyl- muconic semialdehyde Enzyme2->Product

Caption: Metabolic pathway of this compound in Nocardia spec.

References

An In-depth Technical Guide to 4-(methylsulfinyl)phenol and 4-(methylsulfonyl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide on the nuanced yet critical distinctions between 4-(methylsulfinyl)phenol and 4-(methylsulfonyl)phenol, this document provides a comprehensive overview of their chemical properties, synthesis, and potential biological implications. Tailored for researchers, scientists, and professionals in drug development, this guide offers detailed experimental protocols, comparative data, and visual representations of key concepts to facilitate a deeper understanding of these two structurally related organosulfur compounds.

Core Structural and Physicochemical Differences

At the heart of the distinction between this compound and 4-(methylsulfonyl)phenol lies the oxidation state of the sulfur atom. In this compound, the sulfur is present as a sulfoxide group (S=O), while in 4-(methylsulfonyl)phenol, it exists as a more oxidized sulfone group (O=S=O). This fundamental difference in the sulfur-containing functional group significantly influences the electronic properties, polarity, and hydrogen bonding capabilities of the molecules, which in turn dictates their chemical reactivity and potential biological activity.

The sulfonyl group in 4-(methylsulfonyl)phenol is a strong electron-withdrawing group, rendering the phenolic proton more acidic compared to that of this compound. The sulfoxide group is also electron-withdrawing, but to a lesser extent. This difference in acidity can have profound effects on how these molecules interact with biological targets. Furthermore, the sulfonyl group is generally more polar and a stronger hydrogen bond acceptor than the sulfoxide group.

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Comparative Physicochemical Properties

PropertyThis compound4-(methylsulfonyl)phenol
CAS Number 14763-64-5[1][2]14763-60-1[3][4][5][6][7]
Molecular Formula C₇H₈O₂S[2]C₇H₈O₃S[3][4][5][7]
Molecular Weight 156.20 g/mol [2]172.20 g/mol [4][6]
Melting Point 90-91 °C[2]90-95 °C[6]
Appearance White solidTan to pink-brown powder[3][6]
pKa Not available7.83 (at 25°C)[6]
Solubility Not availableSoluble in DMSO and Methanol[6][7]

Synthesis and Chemical Reactivity

Both this compound and 4-(methylsulfonyl)phenol are typically synthesized from the common precursor, 4-(methylthio)phenol. The selective oxidation of the sulfide group allows for the controlled formation of either the sulfoxide or the sulfone.

Synthesis of this compound

The synthesis of this compound involves the partial oxidation of 4-(methylthio)phenol. This can be achieved using a mild oxidizing agent to avoid over-oxidation to the sulfone.

Synthesis of 4-(methylsulfonyl)phenol

The synthesis of 4-(methylsulfonyl)phenol requires a stronger oxidizing agent or more forcing conditions to achieve the complete oxidation of the sulfide or sulfoxide to the sulfone. A common method involves the use of Oxone® (potassium peroxymonosulfate).[8]

Experimental Protocols

Synthesis of 4-(methylsulfonyl)phenol from 4-(methylthio)phenol using Oxone®[8]

Materials:

  • 4-(methylthio)phenol

  • Oxone® (potassium peroxymonosulfate)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-(methylthio)phenol (0.50 g, 3.2 mmol) in ethanol (10.0 mL) in a round-bottom flask.

  • Add water (10.0 mL) to the solution at room temperature.

  • Add Oxone® (0.99 g, 6.5 mmol) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • After 18 hours, partition the mixture between ethyl acetate and water in a separatory funnel.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under vacuum using a rotary evaporator to yield 4-(methylsulfonyl)phenol.

Comparative Biological Activity and Potential Applications

While both compounds share a common phenolic scaffold, which is known to exhibit a range of biological activities including antioxidant and antimicrobial properties, the difference in the sulfur oxidation state is expected to lead to distinct biological profiles.

Currently, 4-(methylsulfonyl)phenol is primarily utilized as a reagent in the synthesis of various pharmaceutical compounds, including GPR119 agonists and glucokinase activators.[3][5][7] Its intrinsic biological activity is not well-documented in publicly available literature.

Information on the biological activity of this compound is even more limited. However, based on the general properties of sulfoxides, it can be hypothesized that it may have different metabolic fates and potencies compared to its sulfone counterpart. Sulfoxides can sometimes be reduced back to sulfides in vivo, a metabolic pathway not available to sulfones.

Potential Areas of Investigation:

  • Antioxidant Activity: The electron-donating or -withdrawing nature of the sulfinyl versus sulfonyl group could influence the radical scavenging ability of the phenolic hydroxyl group.

  • Enzyme Inhibition: The different steric and electronic profiles of the two compounds could lead to differential binding and inhibition of various enzymes.

  • Metabolic Stability: The sulfoxide group in this compound is susceptible to both oxidation to the sulfone and reduction to the sulfide, suggesting a more complex metabolic profile compared to the more stable sulfone.

Visualizing Key Concepts

To aid in the understanding of the synthesis and potential biological interactions of these compounds, the following diagrams are provided.

Synthesis_Pathway 4-(methylthio)phenol 4-(methylthio)phenol This compound This compound 4-(methylthio)phenol->this compound Mild Oxidation 4-(methylsulfonyl)phenol 4-(methylsulfonyl)phenol 4-(methylthio)phenol->4-(methylsulfonyl)phenol Strong Oxidation (e.g., Oxone®) This compound->4-(methylsulfonyl)phenol Oxidation

Figure 1. General synthesis pathways for this compound and 4-(methylsulfonyl)phenol from 4-(methylthio)phenol.

Potential_Biological_Interaction cluster_compound Phenolic Compound cluster_effect Biological Effect Phenol Phenol Enzyme Enzyme Phenol->Enzyme Inhibition/Activation Receptor Receptor Phenol->Receptor Binding Metabolic_Pathway Metabolic Pathway (e.g., P450 metabolism) Phenol->Metabolic_Pathway Metabolism (Oxidation/Reduction) Signaling_Cascade Signaling Cascade (e.g., Kinase inhibition) Enzyme->Signaling_Cascade Receptor->Signaling_Cascade

Figure 2. Conceptual diagram of potential biological interactions of phenolic compounds.

Conclusion

The key differences between this compound and 4-(methylsulfonyl)phenol stem from the oxidation state of the sulfur atom, which significantly impacts their physicochemical properties and, by extension, their potential biological activities. While current research primarily focuses on the synthetic utility of 4-(methylsulfonyl)phenol, the distinct properties of this compound suggest it may hold unique and unexplored potential in drug discovery and development. Further comparative studies are warranted to fully elucidate the biological profiles of these two closely related yet distinct molecules. This guide provides a foundational understanding to spur such future investigations.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Sulfoxides and Sulfones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for sulfoxides and sulfones. It is designed to serve as a practical resource for professionals in the fields of chemistry and drug development, offering clear guidance on naming these important functional groups, alongside relevant physicochemical data and experimental protocols.

Core Principles of Sulfoxide and Sulfone Nomenclature

The IUPAC system provides two primary methods for naming sulfoxides and sulfones: substitutive nomenclature and functional class nomenclature (also known as radicofunctional nomenclature). While both are encountered in the literature, substitutive nomenclature is generally the preferred IUPAC method.

Substitutive Nomenclature

In this system, the sulfoxide and sulfone moieties are treated as substituents on a parent hydride.

  • Sulfoxides (-SO-) : The prefix for the R-S(=O)– group is "sulfinyl" . The "R" group is named as a substituent on the "sulfinyl" group. For example, CH₃S(=O)– is "methylsulfinyl".

  • Sulfones (-SO₂-) : The prefix for the R-S(=O)₂– group is "sulfonyl" . The "R" group is named as a substituent on the "sulfonyl" group. For example, CH₃S(=O)₂– is "methylsulfonyl".

The parent hydride is the longest carbon chain attached to the sulfinyl or sulfonyl group. The chain is numbered to give the lowest possible locant to the sulfur-containing substituent.

Example:

  • CH₃CH₂S(=O)CH₃ : 1-(Methylsulfinyl)ethane

  • CH₃CH₂S(=O)₂CH₃ : 1-(Methylsulfonyl)ethane

Functional Class (Radicofunctional) Nomenclature

This method treats "sulfoxide" and "sulfone" as the names of the functional class. The organic groups attached to the sulfur atom are named as separate words in alphabetical order, followed by "sulfoxide" or "sulfone".[1]

Example:

  • CH₃CH₂S(=O)CH₃ : Ethyl methyl sulfoxide[2]

  • CH₃CH₂S(=O)₂CH₃ : Ethyl methyl sulfone

Cyclic Sulfoxides and Sulfones

When a sulfoxide or sulfone group is part of a ring system, the compound can be named in two ways:

  • As an oxide of the parent sulfur-containing heterocycle.

  • Using "oxo-" prefixes with the name of the parent heterocycle, where the sulfur atom is considered part of the ring.

Example:

  • Thiolane 1-oxide (for the cyclic sulfoxide)

  • Thiolane 1,1-dioxide (for the cyclic sulfone, also known as sulfolane)

Application of Nomenclature Rules to Complex Molecules

The application of these rules is crucial in the pharmaceutical industry, where complex molecules are common.

Step-by-Step Nomenclature of Esomeprazole

Esomeprazole is the (S)-enantiomer of omeprazole, a widely used proton pump inhibitor.[3]

Structure:

IUPAC Name: 6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole[3]

Derivation:

  • Identify the principal functional group and parent hydride: The core structure is a benzimidazole ring system.

  • Identify the substituents on the parent hydride:

    • A methoxy group at position 6 of the benzimidazole ring.

    • A complex sulfinyl group at position 2.

  • Name the complex substituent:

    • The sulfinyl group is attached to a methyl group, which in turn is attached to a pyridine ring.

    • The pyridine ring is substituted with a methoxy group at position 4 and two methyl groups at positions 3 and 5.

    • This gives the name "(4-methoxy-3,5-dimethylpyridin-2-yl)methyl".

    • The entire substituent at position 2 of the benzimidazole is therefore "[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl".

  • Specify stereochemistry: Esomeprazole is the (S)-enantiomer at the chiral sulfur center. This is indicated by "(S)-" preceding the name of the sulfinyl group.

  • Assemble the full name: Combining all parts gives the full IUPAC name.

Step-by-Step Nomenclature of Dapsone

Dapsone is an antibiotic used in the treatment of leprosy.[4]

Structure:

IUPAC Name: 4-(4-aminophenyl)sulfonylaniline[5]

Derivation:

  • Identify the principal functional group and parent hydride: One of the aniline rings is chosen as the parent hydride.

  • Identify the substituent on the parent hydride: The other substituted phenyl group is treated as a substituent.

  • Name the substituent:

    • The substituent is a phenyl group with an amino group at position 4, attached to a sulfonyl group.

    • This gives the name "(4-aminophenyl)sulfonyl".

  • Locate the substituent on the parent: The (4-aminophenyl)sulfonyl group is attached to the aniline parent at position 4.

  • Assemble the full name: This gives "4-[(4-aminophenyl)sulfonyl]aniline". A more concise and common IUPAC name is 4-(4-aminophenyl)sulfonylaniline.

Physicochemical Data of Simple Sulfoxides and Sulfones

The following table summarizes key physicochemical data for dimethyl sulfoxide and dimethyl sulfone, providing a basis for comparison.

PropertyDimethyl Sulfoxide (DMSO)Dimethyl Sulfone (DMSO₂)
Molecular Formula C₂H₆OSC₂H₆O₂S
Molar Mass 78.13 g/mol 94.13 g/mol
Melting Point 18.5 °C109 °C[2]
Boiling Point 189 °C238 °C[2]
S=O Bond Length 1.5040 (10) Å[6]~1.44 Å
C-S Bond Length 1.783 (4) Å[6]~1.77 Å
C-S-C Bond Angle 97.73 (7)°[6]~103°
O-S-C Bond Angle 106.57 (4)°[6]-
O-S-O Bond Angle -~118°
IR S=O Stretch (cm⁻¹) ~1050~1310 (asym), ~1140 (sym)
¹H NMR (CDCl₃, δ ppm) ~2.6~3.0
¹³C NMR (CDCl₃, δ ppm) ~41.5~41.9

Experimental Protocols

Synthesis of Sulfoxides and Sulfones by Oxidation of Sulfides

A common and effective method for the synthesis of sulfoxides and sulfones is the oxidation of the corresponding sulfide. The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

General Protocol for the Oxidation of a Sulfide to a Sulfoxide:

  • Dissolve the sulfide (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., 1.1 equivalents of 30% hydrogen peroxide) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench any excess oxidizing agent (e.g., by adding a saturated aqueous solution of sodium sulfite).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solution under reduced pressure to yield the crude sulfoxide.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for the Oxidation of a Sulfide to a Sulfone:

  • Follow the same initial steps as for the sulfoxide synthesis.

  • Use a larger excess of the oxidizing agent (e.g., 2.2-3.0 equivalents of 30% hydrogen peroxide).

  • The reaction may require gentle heating to proceed to completion.

  • Follow the same workup and purification procedure as for the sulfoxide.

Characterization of Sulfoxides and Sulfones

Infrared (IR) Spectroscopy:

  • Prepare the sample for analysis. For a solid, this may involve preparing a KBr pellet or a Nujol mull. For a liquid, a thin film between salt plates can be used.

  • Acquire the IR spectrum.

  • Identify the characteristic S=O stretching absorption bands.

    • Sulfoxides : A strong absorption band is typically observed in the range of 1030-1070 cm⁻¹.

    • Sulfones : Two strong absorption bands are characteristic: an asymmetric stretch between 1300-1350 cm⁻¹ and a symmetric stretch between 1120-1160 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare the NMR sample by dissolving a small amount of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]

  • Acquire the ¹H and ¹³C NMR spectra.

  • Analyze the chemical shifts of the protons and carbons alpha to the sulfur atom. The electronegativity of the sulfoxide and sulfone groups causes a downfield shift of these signals compared to the parent sulfide.

    • ¹H NMR : Protons on carbons adjacent to a sulfoxide or sulfone group typically resonate at δ 2.5-3.5 ppm.

    • ¹³C NMR : Carbons adjacent to a sulfoxide or sulfone group typically resonate at δ 40-55 ppm.

Visualizing Nomenclature and Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical relationships in sulfoxide and sulfone nomenclature and the synthetic pathway from sulfides.

Nomenclature_Hierarchy cluster_Nomenclature IUPAC Nomenclature cluster_Substitutive Substitutive Prefixes cluster_Functional Functional Class Names Substitutive Substitutive (Preferred) Sulfinyl -sulfinyl Substitutive->Sulfinyl uses prefixes Sulfonyl -sulfonyl Substitutive->Sulfonyl uses prefixes Functional Functional Class Sulfoxide sulfoxide Functional->Sulfoxide uses class names Sulfone sulfone Functional->Sulfone uses class names

Caption: IUPAC nomenclature for sulfoxides and sulfones.

Synthesis_Pathway Sulfide Sulfide (R-S-R') Sulfoxide Sulfoxide (R-S(=O)-R') Sulfide->Sulfoxide Oxidation [O] Sulfone Sulfone (R-S(=O)₂-R') Sulfoxide->Sulfone Further Oxidation [O]

Caption: Oxidation pathway from sulfides to sulfones.

Experimental_Workflow start Start: Sulfide oxidation Oxidation Reaction (e.g., H₂O₂) start->oxidation workup Aqueous Workup & Extraction oxidation->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (IR, NMR, MS) purification->characterization product Product: Sulfoxide or Sulfone characterization->product

Caption: General experimental workflow for synthesis.

References

The Role of 4-(Methylsulfinyl)phenol as a Key Metabolite: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylsulfinyl)phenol, a significant metabolite of various xenobiotics, most notably the non-steroidal anti-inflammatory drug (NSAID) sulindac, has garnered scientific interest due to its distinct biological activities. This technical guide provides a comprehensive examination of the formation, metabolic fate, and pharmacological effects of this compound. We delve into its role in cellular signaling pathways, present quantitative data on its properties, and offer detailed experimental protocols for its synthesis and analysis. This document serves as a critical resource for researchers and professionals in drug development and pharmacology, offering insights into the nuanced contributions of this metabolite to both therapeutic and toxicological outcomes.

Introduction

Metabolism plays a crucial role in determining the efficacy and safety of pharmaceutical compounds. While often viewed as a process of detoxification and elimination, metabolic transformation can also lead to the formation of active or even reactive molecules. This compound is a prime example of a metabolite with significant biological relevance. It is primarily known as a metabolite of the prodrug sulindac, which undergoes a series of metabolic conversions to exert its therapeutic effects. Understanding the journey of this compound from its parent compounds to its ultimate biological targets is essential for a complete picture of drug action and for the development of safer and more effective therapeutic agents.

Metabolic Pathways

The formation of this compound is a multi-step enzymatic process primarily occurring in the liver. The metabolic pathways leading to and from this compound are critical for understanding its bioavailability and biological activity.

Formation from Precursors

The most well-documented precursor to this compound is the NSAID, sulindac. The metabolic cascade involves the following key steps:

  • Reduction of Sulindac: Sulindac, a sulfoxide, is first reduced to its active sulfide metabolite, sulindac sulfide.

  • Oxidation: Sulindac sulfide can be oxidized back to sulindac or further oxidized to the inactive sulindac sulfone.

  • Hydroxylation and Cleavage: A key pathway involves the aromatic hydroxylation of the indene ring of sulindac and its metabolites, followed by cleavage of the molecule to yield this compound.

This metabolic conversion is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

Further Metabolism and Elimination

This compound is not an end-product of metabolism. It undergoes further biotransformation, primarily through two main pathways:

  • Oxidation: The sulfinyl group can be oxidized to a sulfonyl group, forming 4-(methylsulfonyl)phenol.

  • Conjugation: The phenolic hydroxyl group is a target for phase II conjugation reactions, including glucuronidation and sulfation. These reactions increase the water solubility of the metabolite, facilitating its excretion in urine and bile.

Bacterial metabolism in the gut can also play a role, where this compound can be hydroxylated and undergo ring cleavage.[1]

Metabolic_Pathway_of_4_Methylsulfinyl_phenol Sulindac Sulindac Sulindac_Sulfide Sulindac Sulfide Sulindac->Sulindac_Sulfide Reduction Metabolite This compound Sulindac_Sulfide->Metabolite Hydroxylation & Cleavage Oxidized_Metabolite 4-(Methylsulfonyl)phenol Metabolite->Oxidized_Metabolite Oxidation Conjugated_Metabolites Glucuronide and Sulfate Conjugates Metabolite->Conjugated_Metabolites Conjugation Excretion Excretion (Urine, Bile) Oxidized_Metabolite->Excretion Conjugated_Metabolites->Excretion

Metabolic fate of this compound.

Biological Activities and Signaling Pathways

While initially considered an inactive metabolite, studies have revealed that this compound possesses intrinsic biological activities that may contribute to the overall pharmacological profile of its parent compounds.

Anti-inflammatory and Antioxidant Effects

Phenolic compounds are well-known for their antioxidant properties, and this compound is no exception. It can act as a scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key component of inflammation. The anti-inflammatory effects are also thought to be mediated through the modulation of inflammatory signaling pathways. While direct evidence for this compound is still emerging, related phenolic compounds have been shown to inhibit pathways such as the NF-κB and MAPK signaling cascades, which are crucial in the production of pro-inflammatory cytokines.

Modulation of Cellular Signaling

Emerging research suggests that this compound and structurally similar compounds can influence key cellular signaling pathways. For instance, some phenolic compounds have been shown to interact with:

  • Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway: This pathway is a master regulator of the antioxidant response. Activation of Nrf2 by phenolic compounds can lead to the upregulation of a battery of antioxidant and detoxification enzymes.

  • Transforming Growth Factor-β (TGF-β) Signaling: Some phenols have been observed to inhibit the TGF-β signaling pathway, which is involved in cell growth, differentiation, and apoptosis.[2]

Signaling_Pathways Metabolite This compound Nrf2_Pathway Nrf2 Pathway Metabolite->Nrf2_Pathway Activates TGFb_Pathway TGF-β Pathway Metabolite->TGFb_Pathway Inhibits Antioxidant_Response Antioxidant Response Nrf2_Pathway->Antioxidant_Response Cell_Cycle_Regulation Cell Cycle Regulation TGFb_Pathway->Cell_Cycle_Regulation

Modulation of cellular signaling by this compound.

Quantitative Data

The following table summarizes key physicochemical and pharmacokinetic parameters for this compound and its precursor, 4-(methylthio)phenol.

PropertyThis compound4-(Methylthio)phenolReference
Molecular Formula C₇H₈O₂SC₇H₈OS[3]
Molecular Weight ( g/mol ) 156.20140.20[3][4]
Melting Point (°C) 46-5084-86[3][5]
Boiling Point (°C/mmHg) Not available153-156 / 20[4][5]
pKa Not available9.53[5]
Water Solubility (g/L) Not available9.59[5]

Experimental Protocols

Synthesis of this compound

This protocol describes the oxidation of 4-(methylthio)phenol to this compound.

Materials:

  • 4-(Methylthio)phenol

  • Oxone (Potassium peroxymonosulfate)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

Procedure:

  • Dissolve 4-(methylthio)phenol (0.50 g, 3.2 mmol) in ethanol (10.0 mL) and water (10.0 mL) at room temperature.

  • Add Oxone (0.99 g, 6.5 mmol) in portions to the solution.

  • Stir the reaction mixture for 18 hours.

  • Partition the mixture between ethyl acetate and water.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over magnesium sulfate and concentrate in vacuo to yield this compound.[6]

Synthesis_Workflow Start Dissolve 4-(methylthio)phenol in Ethanol and Water Add_Oxone Add Oxone Start->Add_Oxone Stir Stir for 18 hours Add_Oxone->Stir Partition Partition with Ethyl Acetate and Water Stir->Partition Wash Wash with Brine Partition->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Product This compound Dry_Concentrate->Product

Workflow for the synthesis of this compound.
Quantification of Phenolic Compounds

This protocol outlines a general method for the quantification of total phenols in a sample using the Folin-Ciocalteu reagent.

Materials:

  • Sample extract

  • Folin-Ciocalteu reagent

  • Saturated sodium bicarbonate solution (3.5%)

  • Distilled water

  • Spectrophotometer

Procedure:

  • Mix 1 mL of the sample extract (1 mg/mL) with 1 mL of Folin-Ciocalteu's phenol reagent.

  • Incubate at room temperature for 3 minutes.

  • Add 1 mL of saturated sodium bicarbonate solution.

  • Make up the final volume to 10 mL with distilled water.

  • Keep the reaction mixture in the dark for 90 minutes.

  • Measure the absorbance at 650 nm using a spectrophotometer.

  • Quantify the phenol content from a standard curve prepared with a known phenol, such as catechol.[7]

Conclusion and Future Directions

This compound is more than just a metabolic byproduct; it is a biologically active molecule with the potential to influence cellular processes and contribute to the pharmacological effects of its parent compounds. Its antioxidant and signaling-modulatory properties warrant further investigation, particularly in the context of drug development. Future research should focus on elucidating the specific molecular targets of this compound, characterizing its pharmacokinetic and pharmacodynamic profiles in more detail, and exploring its potential as a therapeutic agent in its own right. A deeper understanding of this metabolite will undoubtedly provide valuable insights into drug metabolism and action, paving the way for the design of more effective and safer pharmaceuticals.

References

In-Depth Technical Guide: Toxicological Profile of 4-(Methylsulfinyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information on 4-(methylsulfinyl)phenol. A comprehensive toxicological profile is not yet established due to a notable lack of specific studies on this compound. The information presented herein is intended for research and informational purposes only.

Introduction

This compound is a sulfoxide compound that has been identified as a metabolite of the organophosphate insecticide fensulfothion.[1][2] While the toxicology of the parent compound, fensulfothion, is well-documented, specific toxicological data for this compound is scarce in publicly available literature. This guide aims to provide a detailed overview of the known information regarding this compound, including its chemical identity, its role as a metabolite, the toxicological properties of its parent compound, and the limited hazard information available for the metabolite itself. The significant data gaps in the toxicological profile of this compound are also highlighted.

Chemical Identity

PropertyValue
Chemical Name This compound
Synonyms 4-(Methylsulphinyl)phenol
CAS Number 14763-64-5
Molecular Formula C₇H₈O₂S
Molecular Weight 156.20 g/mol
Structure
alt text

Role as a Metabolite of Fensulfothion

This compound is a known metabolite of fensulfothion, an organophosphate insecticide and nematicide.[1][2] The metabolism of fensulfothion is a critical aspect of its toxicology, as it involves biotransformation to several compounds, some of which are also toxic.

Fensulfothion Metabolism Pathway

The metabolism of fensulfothion in both plants and animals involves oxidation and hydrolysis.[1][2] One of the initial steps is the oxidation of the thioether group to a sulfoxide, forming fensulfothion sulfoxide. Subsequent hydrolysis of these organophosphate esters can lead to the formation of this compound. Further oxidation of the sulfoxide to a sulfone can also occur.

Fensulfothion_Metabolism Fensulfothion Fensulfothion Fensulfothion_Sulfoxide Fensulfothion Sulfoxide Fensulfothion->Fensulfothion_Sulfoxide Oxidation Fensulfothion_Sulfone Fensulfothion Sulfone Fensulfothion_Sulfoxide->Fensulfothion_Sulfone Oxidation MSP This compound Fensulfothion_Sulfoxide->MSP Hydrolysis MSSP 4-(Methylsulfonyl)phenol Fensulfothion_Sulfone->MSSP Hydrolysis

Caption: Metabolic pathway of Fensulfothion.

Toxicological Data

Direct and detailed toxicological studies on this compound are largely absent from the scientific literature. The available information is primarily in the form of general hazard classifications from safety data sheets (SDS).

Hazard Classification

A safety data sheet for this compound provides the following GHS hazard classifications:

  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[3]

  • Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4) - H332: Harmful if inhaled.[3]

  • Skin Irritation (Category 2) - H315: Causes skin irritation.[3]

  • Eye Irritation (Category 2) - H319: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.[3]

Note: These classifications are based on general assessments and not on detailed, publicly available experimental studies.

Quantitative Toxicological Data

A thorough search of available toxicological databases and literature did not yield specific quantitative data for this compound, such as:

  • LD₅₀ (Lethal Dose, 50%) values for oral, dermal, or inhalation routes.

  • NOAEL (No-Observed-Adverse-Effect Level) or LOAEL (Lowest-Observed-Adverse-Effect Level) from repeated dose studies.

  • Data on genotoxicity (e.g., Ames test, micronucleus assay).

  • Carcinogenicity bioassays.

  • Reproductive or developmental toxicity studies.

Toxicological Profile of the Parent Compound: Fensulfothion

Given the lack of data for this compound, understanding the toxicology of the parent compound, fensulfothion, is crucial for contextualizing its potential hazards. Fensulfothion is a highly toxic organophosphate.

Toxicological Endpoint Fensulfothion Data
Acute Oral LD₅₀ (rat) 1.5 - 10.5 mg/kg
Acute Dermal LD₅₀ (rat) 3.5 - 30 mg/kg
Mechanism of Action Cholinesterase inhibitor
Mutagenicity Generally considered not mutagenic in standard assays.
Carcinogenicity Not classified as a human carcinogen.
Reproductive/Developmental Toxicity No significant evidence of teratogenicity at low doses.

Source: [1][2]

Experimental Protocols

Due to the absence of specific toxicological studies for this compound, detailed experimental protocols for this compound cannot be provided. For reference, a general workflow for assessing the toxicity of a chemical metabolite where direct data is lacking is presented below.

Toxicity_Assessment_Workflow cluster_0 Data Gathering cluster_1 In Silico Assessment cluster_2 In Vitro Testing cluster_3 In Vivo Testing (if necessary) cluster_4 Risk Assessment A Identify Metabolite B Literature Search for Direct Toxicity Data A->B C (Q)SAR Analysis for Toxicity Endpoints B->C If no data K Hazard Identification B->K If data exists D Read-Across from Structurally Similar Compounds C->D E Ames Test (Mutagenicity) D->E F In Vitro Micronucleus Test (Clastogenicity) E->F G Cell-based Cytotoxicity Assays F->G H Acute Toxicity (e.g., OECD 420, 423, 425) G->H Based on in vitro results and exposure potential I Repeated Dose Toxicity (e.g., OECD 407, 408) H->I J Reproductive/Developmental Toxicity Screening (e.g., OECD 421, 422) I->J J->K L Dose-Response Assessment K->L M Exposure Assessment L->M N Risk Characterization M->N

Caption: General workflow for toxicity assessment of a chemical metabolite.

Signaling Pathways and Mechanism of Action

The specific mechanism of action for this compound has not been elucidated. As a phenol derivative, it may share some general toxicological properties with other phenols, such as membrane disruption or uncoupling of oxidative phosphorylation at high concentrations. However, without experimental data, this remains speculative.

The primary toxicological concern for metabolites of fensulfothion is often related to their ability to inhibit acetylcholinesterase (AChE). While fensulfothion and its oxygenated metabolites are known AChE inhibitors, the AChE inhibitory potential of this compound has not been reported.

Conclusion and Data Gaps

The toxicological profile of this compound is largely incomplete. While it is identified as a metabolite of the insecticide fensulfothion and has general hazard classifications, there is a significant lack of publicly available, peer-reviewed studies detailing its toxicokinetics and toxicodynamics.

Key Data Gaps:

  • Acute Toxicity: No quantitative LD₅₀ or LC₅₀ data are available.

  • Sub-chronic and Chronic Toxicity: No repeated dose toxicity studies have been identified.

  • Genotoxicity: There is no information on the mutagenic or clastogenic potential of this compound.

  • Carcinogenicity: No carcinogenicity bioassays have been performed.

  • Reproductive and Developmental Toxicity: The potential effects on reproduction and development are unknown.

  • Mechanism of Action: The specific molecular initiating events and adverse outcome pathways have not been investigated.

Further research, including in silico modeling, in vitro screening, and potentially targeted in vivo studies, is necessary to adequately characterize the toxicological profile of this compound and to conduct a comprehensive risk assessment. Researchers and drug development professionals should exercise caution when handling this compound, adhering to the general hazard classifications provided in its safety data sheet.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4-(methylsulfinyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfinyl)phenol is a molecule of interest in various fields, including environmental science and toxicology, primarily as it is a metabolite of the organophosphate insecticide Fenthion. Accurate and sensitive detection methods are crucial for monitoring its presence in different matrices and understanding its potential biological effects. These application notes provide detailed protocols for the analytical determination of this compound using modern chromatographic techniques.

Metabolic Pathway of Fenthion

The following diagram illustrates the metabolic pathway of Fenthion, leading to the formation of this compound and other metabolites. The primary mechanism of Fenthion's toxicity is the inhibition of acetylcholinesterase.

G Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide (contains this compound moiety) Fenthion->Fenthion_Sulfoxide Oxidation Fenthion_Oxon Fenthion Oxon Fenthion->Fenthion_Oxon Desulfuration Fenthion_Sulfone Fenthion Sulfone Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation Fenthion_Oxon_Sulfoxide Fenthion Oxon Sulfoxide Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Desulfuration Fenthion_Oxon_Sulfone Fenthion Oxon Sulfone Fenthion_Sulfone->Fenthion_Oxon_Sulfone Desulfuration AChE Acetylcholinesterase Inhibition Fenthion_Oxon->AChE Fenthion_Oxon_Sulfoxide->AChE Fenthion_Oxon_Sulfone->AChE

Caption: Metabolic pathway of Fenthion leading to its various metabolites.

Analytical Methods: Quantitative Data Summary

The following table summarizes the quantitative performance data for analytical methods suitable for the detection of this compound, adapted from studies on the parent compound, Fenthion, and its metabolites.

Analytical MethodMatrixLinearity (ng/mL)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
LC-ESI-MS/MSBlood, CSF, Urine5 - 200-->89%[1]
UPLC-DADPlasmaVaries by metabolite0.1 - 0.2 mg/L0.3 - 0.6 mg/L87.18 - 111.02[2]
UHPLC-MS/MSBrown Rice, Chili, Orange, Potato, Soybean--0.01 mg/kg70 - 120[3][4][5][6]
QqTOF-MSOranges>0.99 (r)-0.005 - 0.015 mg/kg70 - 101[7]

Experimental Protocols

General Experimental Workflow

The general workflow for the analysis of this compound in a given sample is depicted below.

G cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Analytical Detection cluster_3 Data Analysis A Sample Collection B Sample Storage (-20°C or -80°C) A->B C Extraction (e.g., LLE, SPE, QuEChERS) B->C D Concentration/ Reconstitution E Chromatographic Separation (HPLC/UPLC/GC) D->E F Detection (MS/MS, DAD) E->F G Quantification F->G H Reporting G->H

Caption: General workflow for the analysis of this compound.

Protocol 1: LC-MS/MS Method for Biological Fluids

This protocol is adapted from a validated method for the simultaneous determination of Fenthion and its metabolites in biological fluids.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the biological sample (plasma, urine, or cerebrospinal fluid), add an appropriate internal standard.

  • Add 3 mL of acetonitrile, vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series HPLC or equivalent.

  • Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in methanol

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: To be determined by direct infusion of a this compound standard. Precursor ion would be [M+H]+.

Protocol 2: UPLC-DAD Method for Plasma Samples

This protocol is based on a method for the determination of Fenthion and its metabolites in plasma.[2]

1. Sample Preparation (Protein Precipitation & Extraction)

  • To 0.5 mL of plasma, add 1.5 mL of a 1:1 (v/v) mixture of ethyl acetate and acetonitrile.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of methanol.

2. UPLC-DAD Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Methanol

  • Gradient: A suitable gradient should be developed to ensure separation from matrix components. A starting point could be a linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • DAD Wavelength: Monitor at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectroscopy).

Protocol 3: GC-MS Method for Environmental Samples

This protocol provides a general guideline for the analysis of phenolic compounds in water samples, which can be adapted for this compound. Derivatization is often required for GC analysis of phenols to improve volatility and chromatographic performance.

1. Sample Preparation (Solid-Phase Extraction and Derivatization)

  • Extraction:

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Pass 100 mL of the water sample through the cartridge.

    • Dry the cartridge under vacuum.

    • Elute the analyte with a suitable organic solvent (e.g., ethyl acetate).

  • Derivatization (Silylation):

    • Evaporate the eluate to dryness.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

    • Heat at 60-70°C for 30 minutes.

    • The sample is now ready for GC-MS analysis.

2. GC-MS Conditions

  • GC System: Agilent 7890B GC with a 5977A MS detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • The mass spectrum of the derivatized this compound should be used for identification and quantification.

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Expected characteristic peaks for this compound would include a broad O-H stretch from the phenolic group, C-H stretches from the aromatic ring and methyl group, a C=C stretch from the aromatic ring, and a prominent S=O stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Signals corresponding to the phenolic proton, aromatic protons (showing characteristic ortho and meta coupling), and the methyl protons adjacent to the sulfinyl group are expected.

    • ¹³C NMR: Signals for the carbon atoms of the aromatic ring (with the carbon attached to the hydroxyl group being the most deshielded) and the methyl carbon are expected.

Disclaimer

These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation. It is recommended to use a certified reference standard of this compound for method development and validation. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: Interpreting the ¹H NMR Spectrum of 4-(methylsulfinyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to understanding and interpreting the ¹H NMR spectrum of 4-(methylsulfinyl)phenol. This document includes predicted spectral data, a comprehensive experimental protocol for acquiring high-quality spectra, and a logical workflow for spectral analysis.

Introduction

This compound is a sulfoxide compound of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. A thorough understanding of its ¹H NMR spectrum is crucial for researchers working with this compound. This document outlines the expected spectral features and provides a standardized protocol for its analysis.

Predicted ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons of the sulfinyl group, and the phenolic hydroxyl proton. The electron-withdrawing nature of the methylsulfinyl group influences the chemical shifts of the aromatic protons, leading to a characteristic splitting pattern.

Below is a table summarizing the predicted ¹H NMR data for this compound, based on analysis of analogous compounds and established substituent effects. The data is presented for spectra acquired in both a non-polar solvent (CDCl₃) and a polar aprotic solvent (DMSO-d₆), as the chemical shift of the hydroxyl proton is highly solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Signal AssignmentPredicted Chemical Shift (δ) in CDCl₃ (ppm)Predicted Chemical Shift (δ) in DMSO-d₆ (ppm)MultiplicityCoupling Constant (J) (Hz)Integration
H-2, H-6 (Aromatic)~ 7.65~ 7.60Doublet~ 8.82H
H-3, H-5 (Aromatic)~ 7.05~ 6.95Doublet~ 8.82H
-S(O)CH₃ (Methyl)~ 2.70~ 2.65Singlet-3H
-OH (Hydroxyl)Variable, broad singlet~ 10.0, broad singletSinglet-1H

Experimental Protocol for ¹H NMR Spectroscopy

This protocol provides a standardized procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Instrument Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃ or DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration.

  • Number of Scans (NS): 8-16 scans for a routine spectrum. Increase for dilute samples.

  • Spectral Width (SW): Typically -2 to 12 ppm.

  • Referencing: The residual solvent peak should be used for chemical shift referencing (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and measure the coupling constants of the signals.

Workflow for ¹H NMR Spectrum Interpretation

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of an organic compound like this compound.

NMR_Interpretation_Workflow cluster_preparation Sample & Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation Sample Sample Preparation Acquisition NMR Data Acquisition Sample->Acquisition Processing Data Processing Acquisition->Processing ChemShift Chemical Shift Analysis Processing->ChemShift Integration Integration Analysis ChemShift->Integration Multiplicity Multiplicity & Coupling Constant Analysis Integration->Multiplicity Assignment Signal Assignment Multiplicity->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Workflow for ¹H NMR spectral interpretation.

This workflow begins with the physical preparation of the sample and acquisition of the NMR data. Following data processing, a systematic analysis of the chemical shifts, signal integrations, and spin-spin coupling patterns is performed. This information is then used to assign specific protons to their corresponding signals, ultimately leading to the confirmation of the molecular structure.

Application Note: Selective Oxidation of 4-(methylthio)phenol to 4-(methylsulfinyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The selective oxidation of thioethers to sulfoxides is a pivotal transformation in organic synthesis and medicinal chemistry. The resulting methylsulfinyl group can significantly alter a molecule's physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity, which can in turn influence its pharmacokinetic and pharmacodynamic profile.[1] This document provides detailed protocols for the selective oxidation of 4-(methylthio)phenol to 4-(methylsulfinyl)phenol, a common transformation in the synthesis of biologically active compounds. A key challenge is to achieve high selectivity for the sulfoxide while preventing over-oxidation to the corresponding sulfone.[2] The protocols herein utilize mild and controllable oxidizing agents to achieve this transformation efficiently.

Reaction Principle

The core transformation involves the addition of a single oxygen atom to the sulfur atom of the methylthio group, converting the sulfide into a sulfoxide.

Chemical Equation:

Experimental Protocols

Two primary protocols using common laboratory reagents are detailed below. These methods are selected for their high selectivity and yield.

Protocol 1: Oxidation with Hydrogen Peroxide (H₂O₂) in Acetic Acid

This method employs hydrogen peroxide as a "green" and readily available oxidant under mild, transition-metal-free conditions.[2]

Materials and Equipment:

  • 4-(methylthio)phenol

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Sodium hydroxide (4 M aqueous solution)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-(methylthio)phenol (1.0 eq) in glacial acetic acid (e.g., 1 mL per mmol of substrate).

  • To this solution, slowly add 30% aqueous hydrogen peroxide (2.0-4.0 eq) dropwise while stirring at room temperature.[1][2]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Once complete, carefully neutralize the resulting solution with a 4 M aqueous NaOH solution to a pH of ~7.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3]

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a highly effective and selective oxidizing agent for converting sulfides to sulfoxides. Careful control of stoichiometry is crucial to prevent sulfone formation.[1]

Materials and Equipment:

  • 4-(methylthio)phenol

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 4-(methylthio)phenol (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.0-1.1 eq) in a minimal amount of DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of the substrate at 0 °C.

  • Allow the reaction to stir at 0 °C or warm slowly to room temperature while monitoring its progress by TLC.

  • Upon completion, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.[1]

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography if required.

Data Presentation

The following table summarizes the reaction conditions for the described protocols.

ParameterProtocol 1: Hydrogen PeroxideProtocol 2: m-CPBA
Oxidizing Agent Hydrogen Peroxide (H₂O₂)meta-Chloroperoxybenzoic Acid (m-CPBA)
Molar Ratio (Substrate:Oxidant) 1 : 2.0 - 4.01 : 1.0 - 1.1
Solvent Glacial Acetic AcidDichloromethane (DCM)
Temperature Room Temperature0 °C to Room Temperature
Work-up Neutralization (NaOH), ExtractionQuenching (Na₂SO₃), Extraction
Reported Yield 90-99% (for general sulfides)[2]Typically >90%

Mandatory Visualization

The following diagrams illustrate the chemical structures and the general experimental workflow for the oxidation process.

G cluster_reagents Reaction Scheme start_material 4-(methylthio)phenol oxidant [O] start_material->oxidant + product This compound oxidant->product

Caption: General reaction scheme for the oxidation.

G prep 1. Dissolve 4-(methylthio)phenol in appropriate solvent cool 2. Cool solution to target temperature (e.g., 0°C) prep->cool addition 3. Add oxidizing agent (H₂O₂ or m-CPBA) dropwise cool->addition react 4. Stir and monitor reaction progress by TLC addition->react workup 5. Perform aqueous work-up (Quench, Neutralize, Extract) react->workup purify 6. Dry, concentrate, and purify by column chromatography workup->purify final_product Final Product: This compound purify->final_product

References

Application Notes: 4-(Methylsulfinyl)phenol in Protein Degrader Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed community of researchers, scientists, and drug development professionals,

Following a comprehensive review of the current scientific literature, it is important to note that there are no specific, publicly available data detailing the direct application of 4-(methylsulfinyl)phenol as a building block in the synthesis of protein degraders, such as Proteolysis Targeting Chimeras (PROTACs).

This document, therefore, serves to provide a broader context on the construction of protein degraders, focusing on the classes of chemical moieties that are commonly employed, and to discuss the potential, albeit currently undocumented, utility of sulfoxide-containing phenols in this innovative therapeutic modality.

Overview of Protein Degrader Architecture

Targeted protein degradation is a revolutionary strategy in drug discovery that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. The most prominent class of protein degraders are PROTACs, which are heterobifunctional molecules consisting of three key components:

  • E3 Ligase Ligand: A molecule that binds to an E3 ubiquitin ligase (e.g., Cereblon (CRBN), Von Hippel-Lindau (VHL)).

  • Linker: A chemical scaffold that connects the two ligands. The nature, length, and attachment points of the linker are critical for the efficacy of the degrader.

  • Protein of Interest (POI) Ligand: A "warhead" that specifically binds to the target protein intended for degradation.

The logical relationship between these components is illustrated in the diagram below.

cluster_PROTAC PROTAC Molecule E3_Ligand E3 Ligase Ligand Linker Linker E3_Ligand->Linker POI_Ligand POI Ligand (Warhead) Linker->POI_Ligand A 1. Synthesis of Functionalized Ligands C 3. PROTAC Assembly A->C B 2. Linker Synthesis B->C D 4. In Vitro Binding Assays C->D E 5. Cellular Degradation Assays D->E F 6. Downstream Functional Assays E->F

Application Notes and Protocols: Synthesis of Sulfonate Derivatives from Phenols and Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of sulfonate derivatives, also known as sulfonate esters, from the reaction of phenols and sulfonyl chlorides. This class of compounds holds significant importance in organic synthesis and medicinal chemistry, serving as versatile intermediates, protecting groups, and key pharmacophores in various drug candidates.

Introduction

The formation of a sulfonate ester from a phenol and a sulfonyl chloride is a fundamental transformation in organic chemistry, often proceeding via a nucleophilic acyl substitution-type mechanism. A widely utilized method for this synthesis is the Schotten-Baumann reaction, which is conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] The resulting aryl sulfonates are valuable precursors for carbon-carbon bond formation and other cross-coupling reactions.[3][4] Furthermore, the sulfonate moiety is present in numerous pharmaceutical agents, highlighting its relevance in drug discovery and development.[5][6][7]

General Reaction Scheme

The overall reaction involves the attack of the nucleophilic hydroxyl group of the phenol on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonate ester and hydrochloric acid. A base is typically added to scavenge the HCl produced.

Reaction_Scheme phenol Phenol (Ar-OH) plus1 + phenol->plus1 sulfonyl_chloride Sulfonyl Chloride (R-SO2Cl) plus1->sulfonyl_chloride arrow Base sulfonate_ester Sulfonate Ester (Ar-O-SO2R) arrow->sulfonate_ester plus2 + sulfonate_ester->plus2 hcl HCl plus2->hcl Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification dissolve_phenol Dissolve Phenol in DCM add_base Add Base (e.g., Pyridine) dissolve_phenol->add_base add_sulfonyl_chloride Add Sulfonyl Chloride add_base->add_sulfonyl_chloride reaction Stir at Room Temperature add_sulfonyl_chloride->reaction dilute Dilute with DCM reaction->dilute wash_acid Wash with 1M HCl dilute->wash_acid wash_base Wash with NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate recrystallization Recrystallization concentrate->recrystallization column_chromatography Column Chromatography concentrate->column_chromatography final_product Pure Sulfonate Ester recrystallization->final_product column_chromatography->final_product

References

Application Notes: Automated 4-AAP Method for Phenolic Materials Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenolic compounds are a significant class of organic pollutants found in various industrial and environmental water samples. Their presence, even at low concentrations, can be harmful to aquatic life and may impact the taste and odor of drinking water.[1][2] The 4-aminoantipyrine (4-AAP) method is a widely recognized and robust colorimetric technique for the determination of total phenols. This application note details an automated 4-AAP method, offering a rapid, sensitive, and reproducible approach for the analysis of phenolic materials in diverse matrices such as drinking, surface, and saline waters, as well as domestic and industrial wastes.[3][4][5]

The method is based on the reaction of phenolic compounds with 4-aminoantipyrine at a pH of 10 in the presence of an oxidizing agent, potassium ferricyanide, to form a stable reddish-brown antipyrine dye.[3][6] The intensity of the color produced, measured spectrophotometrically at 505 or 520 nm, is directly proportional to the concentration of phenolic compounds in the sample.[4][5][7] Automation of this method, often through Flow Injection Analysis (FIA) or other continuous flow systems, significantly reduces sample and reagent consumption, minimizes manual intervention, and improves analytical throughput.[8][9]

It is important to note that the color response of different phenolic compounds can vary, and phenols with a substituent in the para position may not react quantitatively.[1][2] Therefore, phenol is typically used as the standard, and the results are reported as "total phenols" or "phenol equivalents," representing the minimum concentration of phenolic compounds present.[3]

Quantitative Data Summary

The automated 4-AAP method offers a wide analytical range and low detection limits, making it suitable for various applications. The following tables summarize the typical quantitative performance data for this method.

Table 1: Method Detection Limits and Working Ranges

ParameterDirect Photometric MethodChloroform Extraction MethodAutomated Method
Method Detection Limit (MDL) >50 µg/L5 µg/L2.0 - 5.0 µg/L[5][10]
Working Range >0.1 mg/L (100 µg/L)[1]0 - 100 µg/L[1]2 - 500 µg/L[4][5][7]
Extended Range (with dilution) --Up to 2,000 µg/L[10]

Table 2: Operational Parameters

ParameterValue
Wavelength 505 or 520 nm[4][5][7]
pH 10.0 ± 0.2[3]
Reaction Time ~3 minutes (in automated systems)[8]
Sample Throughput Varies with system configuration

Experimental Protocols

This section provides a detailed methodology for the automated 4-AAP analysis of phenolic materials. The protocol includes sample preparation, reagent preparation, and the automated analytical procedure.

Sample Handling and Preservation

Proper sample collection and preservation are crucial for accurate results.

  • Collection: Collect samples in clean glass bottles.

  • Preservation: To inhibit biological degradation, add 1 g/L of copper sulfate and acidify the sample to a pH of less than 4 with phosphoric acid.[3][4]

  • Storage: Store samples at 4°C and analyze within 24 hours of collection.[3][4]

Interference Removal

Several substances can interfere with the 4-AAP reaction. The following steps should be taken to mitigate these interferences:

  • Oxidizing Agents: If oxidizing agents like chlorine are present (indicated by the liberation of iodine upon acidification in the presence of potassium iodide), they must be removed immediately after sampling. Add an excess of ferrous ammonium sulfate to the sample.[3][5][7] Failure to remove oxidizing agents can lead to the partial oxidation of phenolic compounds and result in low readings.[3][5][7]

  • Sulfur Compounds: Interferences from sulfur compounds can be eliminated by acidifying the sample to a pH below 4.0 with phosphoric acid and briefly aerating by stirring.[4][7]

  • Sample Distillation: For most samples, a preliminary distillation step is required to remove interfering materials.[3]

Reagent Preparation
  • Ammonium Chloride Buffer Solution: Dissolve 16.9 g of ammonium chloride (NH₄Cl) in 143 mL of concentrated ammonium hydroxide (NH₄OH) and dilute to 250 mL with distilled water.[3]

  • 4-Aminoantipyrine (4-AAP) Solution: Dissolve 2 g of 4-aminoantipyrine in distilled water and dilute to 100 mL. Prepare this solution fresh daily.[3]

  • Potassium Ferricyanide Solution: Dissolve 8 g of potassium ferricyanide (K₃[Fe(CN)₆]) in distilled water and dilute to 100 mL. Prepare this solution fresh weekly.

  • Stock Phenol Solution (1.0 mg/mL): Dissolve 1.0 g of phenol in freshly boiled and cooled distilled water and dilute to 1000 mL. This solution should be stored at 4°C.

  • Standard Phenol Solutions: Prepare a series of standard solutions by diluting the stock phenol solution to cover the desired analytical range.

Automated Analysis Procedure

The following procedure is a general guideline for an automated continuous flow or flow injection analysis system. The specific parameters may need to be optimized based on the instrument used.

  • System Setup: Set up the automated analyzer manifold as per the manufacturer's instructions.

  • Reagent Pumping: Pump the prepared reagents (buffer, 4-AAP, and potassium ferricyanide) through the system at the optimized flow rates.

  • Sample Introduction: Introduce the pre-treated samples and standards into the system.

  • Reaction: The sample stream is mixed with the buffer to adjust the pH to 10.0 ± 0.2. Subsequently, the 4-AAP and potassium ferricyanide solutions are added to the stream, initiating the color-forming reaction.

  • Detection: The colored product flows through a colorimeter equipped with a 505 or 520 nm filter, and the absorbance is measured.

  • Data Acquisition: The absorbance data is recorded, and the concentration of phenolic compounds in the samples is determined by comparing their peak heights or areas to a calibration curve generated from the standard solutions.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the chemical reaction between a phenol, 4-aminoantipyrine, and an oxidizing agent to form the colored dye.

G Phenol Phenol Intermediate Intermediate Quinoneimine Phenol->Intermediate + 4-AAP AAP 4-Aminoantipyrine AAP->Intermediate Oxidant Potassium Ferricyanide (Oxidizing Agent) Oxidant->Intermediate Oxidation (pH 10) Dye Antipyrine Dye (Colored Product) Intermediate->Dye Coupling

Caption: Reaction of phenol with 4-AAP to form a colored dye.

Experimental Workflow

The diagram below outlines the major steps involved in the automated 4-AAP analysis of phenolic materials.

workflow cluster_sample_prep Sample Preparation cluster_analysis Automated Analysis cluster_data Data Processing Sample Water Sample Preservation Preservation (CuSO4, H3PO4) Sample->Preservation Interference Interference Removal (e.g., Distillation) Preservation->Interference Injection Sample Injection Interference->Injection Mixing Reagent Mixing (Buffer, 4-AAP, K3[Fe(CN)6]) Injection->Mixing Reaction Color Development Mixing->Reaction Detection Spectrophotometric Detection (505/520 nm) Reaction->Detection Quantification Quantification of Phenols Detection->Quantification Calibration Calibration Curve Calibration->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methylsulfinyl)phenol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide focuses on the synthesis of 4-(methylsulfonyl)phenol, as the available literature predominantly details the oxidation of 4-(methylthio)phenol to this sulfone derivative. The synthesis of 4-(methylsulfinyl)phenol (the sulfoxide) would involve similar starting materials but requires milder oxidation conditions to prevent over-oxidation to the sulfone. Troubleshooting for the sulfoxide synthesis would primarily revolve around controlling the stoichiometry of the oxidizing agent and reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 4-(methylsulfonyl)phenol?

The most common and commercially available starting material is 4-(methylthio)phenol.[1][2][3] This compound is then oxidized to form the desired product.

Q2: What are the common oxidizing agents used for the conversion of 4-(methylthio)phenol to 4-(methylsulfonyl)phenol?

Commonly used oxidizing agents include sodium periodate and Oxone (potassium peroxymonosulfate).[1][2] The choice of oxidant can significantly impact reaction conditions and yield.

Q3: I am getting a low yield for my synthesis. What are the possible reasons?

Low yields can result from several factors:

  • Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low.

  • Side reactions: Over-oxidation or degradation of the starting material or product can occur.

  • Suboptimal reagent stoichiometry: An incorrect ratio of oxidizing agent to the starting material can lead to incomplete conversion or the formation of byproducts.

  • Inefficient purification: Product loss during extraction, filtration, or column chromatography is a common issue.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system, such as ethyl acetate/hexane, can be used to separate the starting material, the intermediate sulfoxide (if any), and the final sulfone product.

Q5: What are the typical purification methods for 4-(methylsulfonyl)phenol?

Purification is often achieved through column chromatography on silica gel.[1][4] The choice of eluent is critical for good separation; a common system is a mixture of chloroform and methanol or petroleum ether and ethyl acetate.[1][4] Recrystallization from a suitable solvent system like aqueous ethanol can also be employed for further purification.[5]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no product formation Inactive oxidizing agent.Ensure the oxidizing agent is fresh and has been stored correctly.
Incorrect solvent system.The solvent should be appropriate for the chosen oxidizing agent and starting material. For instance, aqueous methanol is used with sodium periodate.[1]
Low reaction temperature.Some oxidations may require gentle heating. However, for exothermic reactions, cooling might be necessary to prevent side reactions. The sodium periodate method starts at 0°C.[1]
Presence of starting material in the final product Insufficient amount of oxidizing agent.Increase the molar equivalents of the oxidizing agent. A stepwise addition of the oxidant can sometimes improve yields.[1]
Short reaction time.Increase the reaction time and monitor the progress using TLC until the starting material is consumed.
Formation of multiple products (seen on TLC) Over-oxidation or side reactions.If synthesizing the sulfoxide, reduce the amount of oxidizing agent and reaction time. For the sulfone, ensure sufficient oxidant is present for complete conversion. The reaction temperature should also be carefully controlled.
Difficulty in isolating the product Product is highly soluble in the aqueous phase during workup.Perform multiple extractions with a suitable organic solvent like ethyl acetate.[2]
Emulsion formation during extraction.Addition of brine can help to break up emulsions.

Data Presentation

Table 1: Comparison of Reaction Conditions for 4-(Methylsulfonyl)phenol Synthesis

Oxidizing AgentStarting MaterialSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium Periodate4-(methylthio)phenol30% aqueous methanol0-466.532[1]
Oxone4-(methylthio)phenolEthanol/WaterRoom Temperature1896[2]

Experimental Protocols

Protocol 1: Synthesis using Sodium Periodate[1]
  • Dissolve 7.0 g (0.05 mol) of 4-(methylthio)phenol in 100 ml of 30% aqueous methanol in a flask and cool the solution to 0°C.

  • Add a solution of 10.7 g (0.05 mol) of sodium periodate to the flask and stir the resulting suspension for 30 minutes.

  • Add 500 ml of water and filter the precipitate.

  • Cool the filtrate to 4°C and add another 10.7 g (0.05 mol) of sodium periodate. Stir the suspension for 48 hours.

  • Add a final portion of 5.35 g (0.025 mol) of sodium periodate and stir for an additional 18 hours.

  • Filter the precipitate and extract the filtrate with ether.

  • Evaporate the ether to dryness.

  • Purify the residue by silica column chromatography using a 9:1 mixture of chloroform and methanol as the eluent to obtain 4-(methylsulfonyl)phenol.

Protocol 2: Synthesis using Oxone[2]
  • Dissolve 0.50 g (3.2 mmol) of 4-(methylthio)phenol in 10.0 mL of ethanol in a flask at room temperature.

  • Add 0.99 g (6.5 mmol) of Oxone in portions to the solution.

  • Add 10.0 mL of water to the reaction mixture.

  • Stir the mixture for 18 hours at room temperature.

  • Partition the reaction mixture between ethyl acetate and water.

  • Separate the organic layer, wash it with brine, and dry it over magnesium sulfate.

  • Concentrate the organic layer under vacuum to afford 4-(methylsulfonyl)phenol.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 4-(methylthio)phenol add_oxidant Add Oxidizing Agent (e.g., Oxone) start->add_oxidant react Stir at specified temperature and time add_oxidant->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Product chromatography->characterize

Caption: Experimental workflow for the synthesis of 4-(methylsulfonyl)phenol.

reaction_pathway 4-(methylthio)phenol 4-(methylthio)phenol This compound This compound 4-(methylthio)phenol->this compound [O] 4-(methylsulfonyl)phenol 4-(methylsulfonyl)phenol This compound->4-(methylsulfonyl)phenol [O]

Caption: Oxidation pathway from 4-(methylthio)phenol to 4-(methylsulfonyl)phenol.

troubleshooting_guide start Low Yield? check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Reaction Time and Temperature start->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction purification_loss Product Loss during Purification? incomplete_reaction->purification_loss No increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes optimize_purification Optimize Extraction and Chromatography purification_loss->optimize_purification Yes

References

Technical Support Center: Purification of 4-(methylsulfinyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(methylsulfinyl)phenol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: The purified this compound is colored (e.g., yellow, brown, or pink).

  • Question: My final product of this compound has a distinct color, but I expect a white solid. What could be the cause and how can I fix it?

  • Answer: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities. The sulfinyl group can also be sensitive to certain conditions.

    • Potential Cause: Oxidation of the phenol group, potentially catalyzed by trace metal impurities or exposure to air and light, especially at elevated temperatures.

    • Troubleshooting Steps:

      • Use of Activated Carbon: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of decolorizing activated carbon to the solution.[1][2] The colored impurities will adsorb onto the surface of the carbon.

      • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing celite or filter paper to remove the activated carbon.[3] This step should be done rapidly to prevent premature crystallization in the funnel.

      • Inert Atmosphere: For subsequent purifications, consider performing the steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Chelating Agents: The addition of a small amount of a chelating agent like EDTA can help to sequester metal ions that may catalyze oxidation.

Issue 2: My purified product shows the presence of 4-(methylthio)phenol and/or 4-(methylsulfonyl)phenol in analytical tests (e.g., TLC, HPLC, NMR).

  • Question: How can I remove the starting material, 4-(methylthio)phenol, and the over-oxidized product, 4-(methylsulfonyl)phenol, from my this compound product?

  • Answer: These are common process-related impurities. Their removal depends on the scale of your purification and the desired final purity.

    • Potential Cause: Incomplete oxidation of 4-(methylthio)phenol results in its presence, while over-oxidation leads to the formation of 4-(methylsulfonyl)phenol.[4][5]

    • Troubleshooting Steps:

      • Recrystallization: A carefully selected solvent system for recrystallization can effectively separate these impurities.[1][6] The solubility of the three compounds will differ, allowing for the selective crystallization of the desired product. A solvent screen is recommended to find the optimal solvent.

      • Column Chromatography: For high-purity requirements or when recrystallization is ineffective, column chromatography using silica gel is a reliable method.[3][7] A solvent gradient (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) can separate the three compounds based on their differing polarities. 4-(methylthio)phenol will elute first, followed by this compound, and then the more polar 4-(methylsulfonyl)phenol.

Issue 3: Low recovery of this compound after recrystallization.

  • Question: I am losing a significant amount of my product during recrystallization. What are the likely reasons and how can I improve the yield?

  • Answer: Low recovery in recrystallization is a common issue that can often be resolved by optimizing the procedure.[2]

    • Potential Causes:

      • Using too much solvent.

      • Cooling the solution too quickly.

      • The chosen solvent is not ideal (the compound is too soluble at low temperatures).

      • Premature crystallization during hot filtration.

    • Troubleshooting Steps:

      • Minimize Solvent Usage: Dissolve the crude product in the minimum amount of boiling solvent required to achieve complete dissolution.[2]

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals and traps impurities.[2] After reaching room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

      • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] If recovery is consistently low, a different solvent or a mixed solvent system may be necessary.

      • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

A1: For routine purification of solid this compound, recrystallization is often the most efficient and scalable method.[1][6][8] It is effective at removing small amounts of impurities. For very impure samples or to achieve very high purity, column chromatography is the preferred method.[3][9]

Q2: What are some suitable recrystallization solvents for this compound?

A2: While the ideal solvent should be determined experimentally, common solvents for polar organic compounds like phenols include ethanol, methanol, water, or mixtures such as ethanol/water or ethyl acetate/hexane.[10] A good starting point would be to test the solubility of the crude product in these solvents at room and boiling temperatures.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a purification, such as column chromatography.[3] For quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard analytical techniques.[11] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.

Q4: Is this compound sensitive to heat?

A4: While stable under many conditions, prolonged exposure to high temperatures during purification (e.g., in the distillation of a phenolic feed) can potentially lead to decomposition.[12] It is advisable to use the lowest necessary temperature for dissolution during recrystallization and to remove solvent under reduced pressure at a moderate temperature.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

ParameterRecrystallizationColumn Chromatography
Typical Purity Achieved 98-99.5%>99.5%
Typical Recovery 70-90%60-85%
Scalability High (grams to kilograms)Low to Medium (milligrams to grams)
Solvent Consumption ModerateHigh
Time Requirement Low to ModerateHigh
Impurity Removal Good for removing minor impurities with different solubilities.Excellent for separating compounds with different polarities.

Experimental Protocols

Protocol: Recrystallization of this compound

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, water, ethyl acetate) at room temperature and at their boiling points to find a suitable solvent in which the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask for a few minutes.

  • Hot Filtration (if decolorized): Pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and rapidly filter the hot solution to remove the activated carbon.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[2] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.[2]

  • Drying: Keep the vacuum on to pull air through the crystals for a few minutes to help them dry.[1] Transfer the purified crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a moderate temperature.

Visualizations

G start Start: Impure this compound check_color Is the product colored? start->check_color check_impurities Are sulfur-related impurities present (4-methylthio- or 4-methylsulfonyl-phenol)? check_color->check_impurities No add_carbon Add activated carbon during recrystallization check_color->add_carbon Yes check_recovery Is recovery low after recrystallization? check_impurities->check_recovery No column_chromatography Use column chromatography check_impurities->column_chromatography Yes optimize_recrystallization Optimize recrystallization: - Minimize solvent - Slow cooling - Re-evaluate solvent check_recovery->optimize_recrystallization Yes end_product Pure this compound check_recovery->end_product No hot_filtration Perform hot filtration add_carbon->hot_filtration recrystallize Perform recrystallization hot_filtration->recrystallize recrystallize->check_impurities column_chromatography->end_product optimize_recrystallization->recrystallize

Caption: Troubleshooting workflow for the purification of this compound.

References

Improving the yield of 4-(methylsulfinyl)phenol from 4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 4-(methylsulfinyl)phenol from 4-(methylthio)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound?

The primary challenge is controlling the oxidation of the thioether group. The sulfur atom in 4-(methylthio)phenol is susceptible to over-oxidation, leading to the formation of the undesired sulfone byproduct, 4-(methylsulfonyl)phenol. Achieving high selectivity for the sulfoxide is crucial for obtaining a high yield of the desired product. Another common issue is the purification of the final product from the starting material and the sulfone byproduct.

Q2: Which oxidizing agents are recommended for this conversion?

Several oxidizing agents can be employed for the selective oxidation of 4-(methylthio)phenol. The choice of oxidant is critical for controlling the reaction and minimizing over-oxidation. Commonly used reagents include:

  • Hydrogen Peroxide (H₂O₂): A green and readily available oxidant. The reaction conditions, such as temperature and catalyst, need to be carefully controlled to avoid the formation of the sulfone.[1]

  • Sodium Periodate (NaIO₄): Often used for selective oxidation of sulfides to sulfoxides. The reaction is typically carried out in a protic solvent like methanol or ethanol.

  • Oxone® (Potassium Peroxymonosulfate): A versatile and effective oxidant for this transformation. It is often used in a biphasic system or in a mixture of organic solvents and water.[2]

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A powerful oxidizing agent that can be used for this conversion. However, careful control of stoichiometry and temperature is necessary to prevent over-oxidation.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material (4-(methylthio)phenol) and a standard of the desired product (this compound) if available, you can track the consumption of the starting material and the formation of the product. The sulfone byproduct, being more polar, will typically have a lower Rf value than the sulfoxide.

Q4: What are the typical purification methods for this compound?

The purification strategy depends on the scale of the reaction and the impurity profile. Common methods include:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the sulfoxide from the unreacted thioether and the sulfone byproduct. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is typically used for elution.

  • Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent or solvent mixture can be an efficient purification method.

  • Extraction: A liquid-liquid extraction can be used during the work-up to remove water-soluble impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete reaction.- Monitor the reaction closely by TLC until the starting material is consumed.- Increase the reaction time or temperature cautiously.- Ensure the quality and stoichiometry of the oxidizing agent.
Over-oxidation to 4-(methylsulfonyl)phenol.- Use a milder oxidizing agent or a stoichiometric amount of the oxidant.- Perform the reaction at a lower temperature (e.g., 0 °C or below).- Slowly add the oxidizing agent to the reaction mixture.
Degradation of the product.- Ensure the reaction is not overly acidic or basic, as this can lead to side reactions.- Minimize the reaction work-up time.
Formation of Significant Amounts of 4-(methylsulfonyl)phenol (Sulfone) Excess of oxidizing agent.- Use a precise, stoichiometric amount of the oxidizing agent (typically 1.0-1.2 equivalents).
Reaction temperature is too high.- Maintain a low reaction temperature. For highly reactive oxidants, temperatures as low as -78 °C may be necessary.
Prolonged reaction time.- Stop the reaction as soon as the starting material is consumed, as confirmed by TLC.
Difficulty in Purifying the Product Starting material, sulfoxide, and sulfone have similar polarities.- Optimize the solvent system for column chromatography to achieve better separation. A shallow gradient of the polar solvent can improve resolution.- Consider using a different stationary phase for chromatography if silica gel is not effective.
Product is an oil or difficult to crystallize.- Attempt to form a crystalline derivative for purification, which can then be converted back to the desired product.- Use preparative HPLC for small-scale purifications.
Inconsistent Results Variability in the quality of reagents or solvents.- Use freshly opened or purified solvents and reagents.- Ensure the concentration of the oxidizing agent (e.g., H₂O₂) is accurately known.
Reaction is sensitive to atmospheric moisture or oxygen.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Oxidation using Hydrogen Peroxide
  • Dissolve 4-(methylthio)phenol (1 equivalent) in a suitable solvent such as acetic acid or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (30% aqueous solution, 1.1 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation using Sodium Periodate
  • Dissolve 4-(methylthio)phenol (1 equivalent) in methanol or a mixture of methanol and water.

  • Add a solution of sodium periodate (1.1 equivalents) in water to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is often accompanied by the precipitation of sodium iodate.

  • Monitor the reaction by TLC.

  • After the starting material has been consumed, filter the reaction mixture to remove the insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove methanol.

  • Extract the aqueous residue with a suitable organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to yield the crude product, which can be purified by chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-(methylthio)phenol in solvent cool Cool to 0°C start->cool add_oxidant Add Oxidizing Agent cool->add_oxidant monitor Monitor by TLC add_oxidant->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography / Recrystallization dry->purify end Pure this compound purify->end

Caption: General experimental workflow for the oxidation of 4-(methylthio)phenol.

troubleshooting_logic start Low Yield of Sulfoxide? check_conversion Check TLC for Starting Material start->check_conversion Yes no_issue Yield is Good start->no_issue No over_oxidation Check for Sulfone Byproduct check_conversion->over_oxidation Absent incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Present optimize_oxidation Reduce Oxidant/Temp or Change Oxidant over_oxidation->optimize_oxidation adjust_conditions Increase Time/Temp or Check Reagents incomplete_reaction->adjust_conditions end Improved Yield adjust_conditions->end optimize_oxidation->end purification_issue Difficulty in Purification? optimize_chromatography Optimize Chromatography Conditions purification_issue->optimize_chromatography Yes purification_issue->end No optimize_chromatography->end end->purification_issue

Caption: A logical troubleshooting guide for improving the yield of this compound.

signaling_pathway Reversible oxidation of methionine residues in proteins is a key post-translational modification involved in cellular signaling and regulation. cluster_protein Protein with Methionine Residue cluster_oxidation Oxidative Stress cluster_reduction Cellular Reduction Met Methionine (-S-CH3) Met_SO Methionine Sulfoxide (-SO-CH3) Met->Met_SO Oxidation ROS Reactive Oxygen Species (ROS) ROS->Met Msr Methionine Sulfoxide Reductase (Msr) Msr->Met_SO Met_SO->Met Reduction

Caption: Reversible methionine oxidation as a regulatory switch in cellular signaling.

References

Stability of 4-(methylsulfinyl)phenol in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-(methylsulfinyl)phenol in various solvent systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is influenced by several factors, primarily due to the presence of both a phenolic hydroxyl group and a methylsulfinyl group.[1] Key factors include:

  • pH: The phenolic hydroxyl group is weakly acidic and can be deprotonated under basic conditions, potentially influencing its reactivity and degradation.

  • Oxidizing Agents: The sulfinyl group is susceptible to oxidation, which can convert it to a sulfonyl group (-SO₂-).[1][2] Common laboratory oxidizing agents like hydrogen peroxide can induce this transformation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3][4]

  • Light: Exposure to UV or visible light can promote photolytic degradation.[4]

  • Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the compound.

Q2: What are the likely degradation products of this compound?

A2: Based on the functional groups present, the primary degradation products are expected to be:

  • 4-(Methylsulfonyl)phenol: Formed through the oxidation of the methylsulfinyl group.[1][2] This is often the major degradation product under oxidative stress.

  • Products of Phenolic Ring Opening: Under harsh conditions such as strong oxidation or extreme pH and heat, the aromatic ring may undergo cleavage, leading to various smaller, often more polar, degradation products.[5]

  • Polymeric materials: Phenolic compounds can be susceptible to oxidative coupling to form polymeric impurities.

Q3: In which common laboratory solvents is this compound generally stable?

A3: While specific long-term stability data is limited, this compound is expected to exhibit reasonable stability in common aprotic solvents like acetonitrile and polar aprotic solvents such as dimethyl sulfoxide (DMSO) when stored under appropriate conditions (e.g., protected from light, at low temperatures).[6][7] In protic solvents like methanol and ethanol, the stability might be slightly reduced, especially if exposed to light or elevated temperatures. Aqueous solutions, particularly at non-neutral pH, are likely to present a greater stability challenge.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed in a DMSO stock solution.

  • Possible Cause 1: Presence of Water: DMSO is hygroscopic and can absorb water from the atmosphere. The presence of water can affect the stability of dissolved compounds.[6][7]

    • Troubleshooting Step: Use anhydrous DMSO and store stock solutions under a dry, inert atmosphere (e.g., nitrogen or argon). Minimize the number of freeze-thaw cycles.

  • Possible Cause 2: Exposure to Light: Photodegradation can occur even in seemingly stable solvents.

    • Troubleshooting Step: Store stock solutions in amber vials or wrap vials in aluminum foil to protect them from light.

  • Possible Cause 3: Contaminated Solvent: Impurities in the DMSO, such as peroxides, could be oxidizing the sulfinyl group.

    • Troubleshooting Step: Use high-purity, peroxide-free DMSO for preparing stock solutions.

Issue 2: Multiple unexpected peaks appear in the HPLC chromatogram after a forced degradation study.

  • Possible Cause 1: Secondary Degradation: The initial degradation products may themselves be unstable under the stress conditions and degrade further into secondary products.

    • Troubleshooting Step: Reduce the duration or intensity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor) to favor the formation of primary degradants.[8]

  • Possible Cause 2: Interaction with Excipients (for drug product studies): If working with a formulation, the excipients may be reacting with this compound or its degradants.

    • Troubleshooting Step: Perform forced degradation studies on the active pharmaceutical ingredient (API) alone to establish its intrinsic degradation profile first.

  • Possible Cause 3: Co-elution of Peaks: The HPLC method may not be adequately resolving all degradation products.

    • Troubleshooting Step: Optimize the HPLC method by adjusting the mobile phase composition, gradient profile, column temperature, or trying a different column chemistry to improve peak separation.

Data Presentation

The following tables summarize the expected stability of this compound under various conditions. Note: This data is illustrative and based on the typical behavior of phenolic and sulfoxide compounds. Actual degradation rates should be determined experimentally.

Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature (25°C) Protected from Light.

Solvent SystemExpected Stability (after 1 week)Primary Degradation Product
Acetonitrile>98%Minimal degradation
Methanol95-98%4-(Methylsulfonyl)phenol
Water (pH 7)90-95%4-(Methylsulfonyl)phenol
DMSO (anhydrous)>99%Minimal degradation

Table 2: Illustrative Results of a Forced Degradation Study on this compound.

Stress ConditionDuration% Degradation (Illustrative)Major Degradation Product
0.1 M HCl24 hours< 5%4-(Methylsulfonyl)phenol
0.1 M NaOH24 hours5-10%4-(Methylsulfonyl)phenol, others
3% H₂O₂8 hours15-20%4-(Methylsulfonyl)phenol
Heat (80°C)48 hours10-15%4-(Methylsulfonyl)phenol, others
Light (ICH Q1B)1.2 million lux hours5-10%4-(Methylsulfonyl)phenol

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing degradation to identify potential degradation products and develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation.[4]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for up to 24 hours. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for up to 24 hours. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for up to 24 hours. Withdraw aliquots, dilute, and analyze.

  • Thermal Degradation: Store the stock solution at 80°C in a temperature-controlled oven for up to 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be shielded from light.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., determined by UV scans of stressed samples). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to separate the main peak from all degradation product peaks.

Visualizations

degradation_pathway A This compound B 4-(methylsulfonyl)phenol A->B Oxidation (e.g., H₂O₂) C Ring-Opened Products A->C Harsh Conditions (e.g., strong oxidation, extreme pH/heat)

Caption: Proposed degradation pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution of this compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H HPLC Analysis G->H I Data Interpretation (Identify Degradants, Assess Peak Purity) H->I

Caption: Workflow for a forced degradation study.

troubleshooting_logic A Unexpected Peaks in HPLC Chromatogram? B Are peaks well-resolved? A->B Yes A->B No C Is mass balance >95%? B->C Yes D Optimize HPLC Method: - Adjust gradient - Change column B->D No F Reduce stress conditions (time, temperature, concentration) C->F Yes G Secondary degradation is likely C->G No D->A E Check for non-UV active degradants (Use MS or CAD detector) F->A G->F

Caption: Troubleshooting logic for unexpected HPLC results.

References

Technical Support Center: Troubleshooting HPLC Separation of Phenolic Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the High-Performance Liquid Chromatography (HPLC) separation of phenolic isomers. The following sections offer detailed answers to frequently asked questions and structured troubleshooting protocols to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)
Q1: Why is the separation of phenolic isomers so challenging?

Positional isomers (e.g., ortho-, meta-, para-) of phenolic compounds have the same molecular formula and functional groups, resulting in very similar physicochemical properties like polarity, pKa, and hydrophobicity.[1] This similarity makes them difficult to resolve with standard HPLC methods, often requiring specialized columns and highly optimized mobile phase conditions to exploit subtle differences in their molecular shape and electronic distribution.[1]

Q2: What are the best initial column choices for separating phenolic isomers?

While standard C18 columns can be used, columns offering alternative selectivities are often more effective. Phenyl, Biphenyl, and Pentafluorophenyl (PFP) stationary phases are highly recommended.[1][2][3] These columns engage in π-π interactions with the aromatic rings of the phenolic isomers, which can provide unique selectivity and sufficient differentiation to achieve separation.[1][4]

Q3: How critical is mobile phase pH for separating phenolic isomers?

Mobile phase pH is a critical parameter for the separation of ionizable compounds like phenols.[1][5] Phenols are weakly acidic, and their retention and peak shape are highly dependent on the mobile phase pH.[1][5] To ensure consistent ionization and improve retention and peak symmetry, it is recommended to operate at a pH that is at least two units away from the analyte's pKa.[1][5] Careful control and buffering of the pH are essential for reproducible results.[1][6]

Q4: Should I use acetonitrile or methanol as the organic modifier?

The choice between acetonitrile (ACN) and methanol (MeOH) can significantly impact selectivity.

  • Acetonitrile is aprotic and has a lower viscosity, which can lead to higher efficiency and lower backpressure. It is a good starting point for most separations.

  • Methanol is a protic solvent with hydrogen-bonding capability, which can introduce different selectivity for isomers compared to ACN.[5] It can sometimes improve the resolution of closely eluting peaks and may improve the peak shape for some phenolic compounds by reducing tailing.[5] Screening both solvents during method development is a powerful strategy.[3][5]

Troubleshooting Guides
Poor Resolution or Peak Co-elution

Poor resolution is one of the most common challenges, especially with structurally similar isomers.

Question: My phenolic isomers are co-eluting or have very poor resolution (Rs < 1.5). What should I do first?

Answer: A systematic approach is key to improving resolution. The primary factors to investigate are mobile phase strength, mobile phase selectivity, and stationary phase chemistry.

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution (Rs < 1.5) check_k Are retention factors (k') optimal? (Target: 2 < k' < 10) start->check_k adjust_mp_strength Adjust Mobile Phase Strength (Decrease % Organic Modifier) check_k->adjust_mp_strength No check_selectivity Change Selectivity (α) check_k->check_selectivity Yes adjust_mp_strength->check_k change_organic Switch Organic Modifier (e.g., ACN to MeOH) check_selectivity->change_organic Try First adjust_ph Adjust Mobile Phase pH (Ensure consistent ionization) check_selectivity->adjust_ph Then change_column Change Stationary Phase (e.g., C18 to Phenyl or PFP) check_selectivity->change_column If Needed check_efficiency Improve Efficiency (N) check_selectivity->check_efficiency If still poor change_organic->check_selectivity adjust_ph->check_selectivity end Resolution Improved change_column->end reduce_flow Lower Flow Rate check_efficiency->reduce_flow longer_column Use a Longer Column or Smaller Particle Size Column check_efficiency->longer_column reduce_flow->end longer_column->end

Caption: A step-by-step workflow for troubleshooting poor peak resolution in HPLC.

Data Presentation: Impact of Mobile Phase Composition on Resolution

The following table illustrates how changing the organic modifier can affect the resolution of phenolic isomers. Data is representative.

Organic Modifier% OrganicRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
Acetonitrile40%8.28.51.1
Acetonitrile35%10.511.01.4
Methanol50%9.510.21.8

As shown, switching from acetonitrile to methanol provided a significant change in selectivity, leading to baseline resolution.[7]

Peak Shape Problems

Poor peak shape (tailing, fronting, splitting) can compromise resolution and lead to inaccurate quantification.[8]

Question: My phenolic compound peaks are tailing. What are the likely causes and solutions?

Answer: Peak tailing for phenolic compounds is frequently caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[9]

Troubleshooting Workflow for Peak Shape Issues

G start Poor Peak Shape Observed shape_type What is the peak shape? start->shape_type tailing Tailing shape_type->tailing Tailing fronting Fronting shape_type->fronting Fronting splitting Splitting / Double Peak shape_type->splitting Splitting broad Broad shape_type->broad Broad sol_tail Solution for Tailing: 1. Lower mobile phase pH (e.g., add 0.1% Formic Acid). 2. Use an end-capped column. 3. Add a competing base (e.g., TEA) - use with caution. tailing->sol_tail sol_front Solution for Fronting: 1. Reduce injection volume or sample concentration. 2. Ensure sample is dissolved in mobile phase. fronting->sol_front sol_split Solution for Splitting: 1. Check for column void/contamination. 2. Ensure sample is fully dissolved. 3. Check for co-elution. splitting->sol_split sol_broad Solution for Broadening: 1. Check for extra-column volume. 2. Column may be degraded; replace. 3. Optimize flow rate. broad->sol_broad end Peak Shape Improved sol_tail->end sol_front->end sol_split->end sol_broad->end

Caption: Diagnostic workflow for common HPLC peak shape problems.

The Role of Mobile Phase pH in Reducing Peak Tailing

Phenolic compounds are weak acids. At a mobile phase pH near their pKa, they can exist in both ionized and non-ionized forms, leading to peak distortion.[9] Residual silanols on the silica packing are acidic and become ionized at pH > 4.[9] These ionized silanols can interact strongly with analytes, causing tailing.[9] Lowering the mobile phase pH (e.g., to pH 3 with formic acid) suppresses the ionization of both the silanol groups and the phenolic analytes, minimizing these secondary interactions and improving peak shape.[1]

G cluster_0 High pH (e.g., pH 7) cluster_1 Low pH (e.g., pH 3) silanol_high Silanol (Si-O⁻) (Ionized/Negative) interaction Repulsion & Mixed Interactions = POOR PEAK SHAPE silanol_high->interaction phenol_high Phenol (Ar-O⁻) (Ionized/Negative) phenol_high->interaction silanol_low Silanol (Si-OH) (Neutral) no_interaction Reduced Secondary Interactions = GOOD PEAK SHAPE silanol_low->no_interaction phenol_low Phenol (Ar-OH) (Neutral) phenol_low->no_interaction

Caption: Effect of mobile phase pH on analyte and silanol ionization.

Retention Time Variability

Inconsistent retention times are a common problem that can compromise peak identification and method reproducibility.

Question: My retention times are shifting from one injection to the next. How do I diagnose the cause?

Answer: Retention time shifts can be systematic (drifting) or random. The pattern of the shift provides clues to the root cause.[10][11]

Troubleshooting Workflow for Retention Time Shifts

G start Retention Time (RT) Shifts Observed check_pattern What is the pattern of the shift? start->check_pattern random Random Shifts (Run-to-Run) check_pattern->random Random drift Gradual Drift (Over Multiple Runs) check_pattern->drift Drifting abrupt Abrupt, Consistent Shift check_pattern->abrupt Abrupt sol_random Cause: Pump/Mixer Issue Solution: 1. Check pump seals, check valves. 2. Degas mobile phase thoroughly. 3. Check for leaks. random->sol_random sol_drift Cause: Temp or Mobile Phase Change Solution: 1. Check column oven temperature stability. 2. Ensure sufficient column equilibration time. 3. Check for mobile phase evaporation/degradation. drift->sol_drift sol_abrupt Cause: Method or Column Change Solution: 1. Verify mobile phase composition was prepared correctly. 2. Check flow rate setting. 3. Column may have been changed or degraded. abrupt->sol_abrupt end Retention Times Stabilized sol_random->end sol_drift->end sol_abrupt->end

Caption: Decision tree for diagnosing the cause of retention time shifts.

Key Factors Influencing Retention Time Stability:

  • Mobile Phase Composition: An error of just 1% in the organic solvent composition can change retention times by 5-15%.[10] Prepare mobile phases gravimetrically for best accuracy.

  • Temperature: A change of 1°C can alter retention times by 1-2%.[10] Use a thermostatically controlled column compartment.

  • Flow Rate: Inconsistent flow from the pump is a primary cause of random shifts.[12] Regularly check for leaks and maintain the pump.

  • Column Equilibration: Insufficient equilibration time, especially after changing the mobile phase or during gradient runs, will cause drifting retention times.[13] A general rule is to equilibrate with 10-20 column volumes of the new mobile phase.[13][14]

Experimental Protocols
Protocol: General Method Development for Phenolic Isomer Separation

This protocol outlines a starting point for developing a robust separation method for phenolic isomers.

  • Column Selection:

    • Start with a column known for aromatic selectivity, such as a Phenyl-Hexyl or Biphenyl phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. This provides acidic conditions to improve peak shape.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter all solvents through a 0.45 µm filter and degas thoroughly before use.[5][15]

  • Initial Gradient Scouting:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: 270-280 nm (typical for phenols, verify with UV scan if possible).[1]

    • Injection Volume: 5 µL (use a small volume to prevent overload).[1]

    • Gradient Program:

      • Start with a broad linear gradient: 10% to 90% B over 20 minutes.

      • Hold at 90% B for 3 minutes.

      • Return to 10% B and re-equilibrate for at least 5 minutes.

  • Method Optimization:

    • Analyze the Scouting Run: Observe the approximate elution time of your isomers.

    • Focus the Gradient: Create a shallower gradient around the elution point. For example, if isomers elute between 40-50% B, try a new gradient of 35% to 55% B over 15 minutes. This will increase the separation between the peaks.[7]

    • Test Methanol: If resolution is still poor with acetonitrile, replace Mobile Phase B with 0.1% Formic Acid in Methanol and repeat the scouting and optimization steps. The change in solvent selectivity may resolve the isomers.[5]

    • Isocratic Hold: If a shallow gradient resolves the peaks, you can try to find an isocratic condition for a simpler and faster method.

  • Final System Suitability:

    • Once a suitable method is found, perform at least five replicate injections of a standard solution.

    • Calculate the Relative Standard Deviation (%RSD) for retention time, peak area, and tailing factor. Ensure these values are within your laboratory's acceptance criteria (e.g., %RSD < 2%).

References

Navigating the Safe Handling of 4-(Methylsulfonyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the safe handling and storage of 4-(methylsulfonyl)phenol. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity. Note: While the request specified "4-(methylsulfinyl)phenol," the widely available safety data pertains to "4-(methylsulfonyl)phenol." This guide addresses the latter, and users should verify the exact chemical identity of their substance.

Quantitative Safety Data Summary

A summary of key quantitative safety data for 4-(methylsulfonyl)phenol is presented below for easy reference and comparison.

ParameterValueSource
GHS Pictogram Exclamation Mark[1][2][3]
Signal Word Warning[1][2][4]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][4]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501[1]
Molecular Formula C7H8O3S[4]
Molecular Weight 172.2 g/mol [4]
Storage Temperature Room Temperature (Cool, dry, well-ventilated place)[2][4]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling 4-(methylsulfonyl)phenol from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Handling in Hood Handling in Hood Don PPE->Handling in Hood Weighing Weighing Dissolving Dissolving Weighing->Dissolving Decontamination Decontamination Dissolving->Decontamination Handling in Hood->Weighing Waste Disposal Waste Disposal Decontamination->Waste Disposal Storage Storage Waste Disposal->Storage End End Storage->End Receiving Receiving Receiving->Review SDS

Safe handling workflow for 4-(methylsulfonyl)phenol.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with 4-(methylsulfonyl)phenol.

Question Answer
What should I do if I spill a small amount of solid 4-(methylsulfonyl)phenol on the lab bench? For small spills, first, alert others in the immediate area.[5][6] While wearing appropriate personal protective equipment (PPE), including gloves and eye protection, gently sweep the solid material to confine it.[5][6] Use an absorbent material like vermiculite or sand to collect the residue.[6][7] Place the collected material into a sealed, labeled container for hazardous waste disposal.[5][6] Clean the spill area with soap and water.[5]
The compound appears to be causing irritation to my skin despite wearing nitrile gloves. What's happening? 4-(methylsulfonyl)phenol is a known skin irritant.[1][4] If you experience irritation, it's possible that your gloves have been compromised or are not suitable for prolonged contact. Immediately remove the contaminated gloves and wash your hands thoroughly with soap and water.[2] For handling phenolic compounds, consider double-gloving or using thicker, more resistant gloves such as butyl rubber or neoprene, especially for prolonged handling.[5] Always inspect gloves for any signs of degradation or perforation before use.
I need to heat a solution containing 4-(methylsulfonyl)phenol. What precautions should I take? All heating of solutions containing 4-(methylsulfonyl)phenol must be conducted within a certified chemical fume hood to control potential vapors.[5][6] Use appropriate heating equipment such as a heating mantle or a controlled temperature water bath. Never heat flammable solutions with an open flame. Ensure proper ventilation and be aware that thermal decomposition can release irritating gases and vapors, including carbon and sulfur oxides.[4]
How should I properly store 4-(methylsulfonyl)phenol to ensure its stability and safety? Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[4] Avoid exposure to heat and direct sunlight.

Emergency Response Decision-Making

This diagram outlines the logical steps to follow in the event of an accidental exposure to 4-(methylsulfonyl)phenol.

Emergency_Response Exposure Event Exposure Event Assess Situation Assess Situation Exposure Event->Assess Situation Skin Contact Skin Contact Assess Situation->Skin Contact Skin Eye Contact Eye Contact Assess Situation->Eye Contact Eyes Inhalation Inhalation Assess Situation->Inhalation Inhaled Ingestion Ingestion Assess Situation->Ingestion Ingested Remove Contaminated Clothing Remove Contaminated Clothing Skin Contact->Remove Contaminated Clothing Flush Eyes for 15 min Flush Eyes for 15 min Eye Contact->Flush Eyes for 15 min Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Seek Medical Attention Seek Medical Attention Ingestion->Seek Medical Attention Wash with Soap & Water Wash with Soap & Water Remove Contaminated Clothing->Wash with Soap & Water Wash with Soap & Water->Seek Medical Attention Flush Eyes for 15 min->Seek Medical Attention Move to Fresh Air->Seek Medical Attention

Decision-making for accidental exposure.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 4-(methylsulfonyl)phenol?

A1: The primary hazards of 4-(methylsulfonyl)phenol are skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][4] It is harmful if swallowed.

Q2: What type of personal protective equipment (PPE) is required when handling this compound?

A2: When handling 4-(methylsulfonyl)phenol, it is essential to wear chemical safety goggles, a lab coat, and gloves.[4] For tasks with a higher risk of splashing or dust generation, a face shield and respiratory protection may be necessary.[4] It is recommended to use gloves made of neoprene or butyl rubber for better protection against phenolic compounds.[5]

Q3: What is the appropriate first aid response for skin contact?

A3: In case of skin contact, immediately remove all contaminated clothing.[2] Wash the affected area thoroughly with soap and plenty of water.[2] Seek medical attention if irritation persists.[4]

Q4: What should I do in case of eye contact with 4-(methylsulfonyl)phenol?

A4: If the compound gets into your eyes, rinse cautiously with water for several minutes.[2][4] If you wear contact lenses, remove them if it is easy to do so and continue rinsing for at least 15 minutes.[2][4] Immediate medical attention is required.[4]

Q5: How should I dispose of waste containing 4-(methylsulfonyl)phenol?

A5: Waste containing 4-(methylsulfonyl)phenol should be treated as hazardous waste.[6] It should be collected in a clearly labeled, sealed container and disposed of according to your institution's and local environmental regulations.[6] Do not dispose of it down the drain.[8]

Q6: Are there any specific chemicals that are incompatible with 4-(methylsulfonyl)phenol?

A6: Yes, 4-(methylsulfonyl)phenol is incompatible with strong oxidizing agents, strong acids, and bases.[4] Contact with these substances should be avoided to prevent potentially hazardous reactions.

Q7: Can 4-(methylsulfonyl)phenol be stored in a standard laboratory refrigerator?

A7: While it should be stored in a cool, dry place, a standard refrigerator may not be necessary unless specified by the supplier.[2][4] If refrigeration is required, use a refrigerator that is approved for chemical storage to prevent the ignition of flammable vapors.

Q8: What are the signs of inhalation exposure, and what should be done?

A8: Inhalation may cause respiratory tract irritation.[1][4] If you suspect inhalation exposure, immediately move to fresh air.[2] If breathing is difficult, provide oxygen and seek immediate medical attention.[2]

References

Technical Support Center: Synthesis of Thioethers via Photoactivation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the photochemical synthesis of thioethers. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using photoactivation for thioether synthesis compared to traditional methods?

A1: Photochemical methods offer several key advantages over traditional approaches, which often rely on transition-metal catalysis. These benefits include:

  • Mild Reaction Conditions : Reactions are typically conducted at room temperature, preserving sensitive functional groups.

  • High Regioselectivity : Radical-based thiol-ene and thiol-yne reactions predominantly yield anti-Markovnikov products.[1][2]

  • Sustainability : Visible light is a renewable and inexpensive energy source, reducing reliance on metal catalysts and harsh reagents.

  • Operational Simplicity : Many protocols are straightforward to set up and do not require strictly anhydrous or anaerobic conditions.[3]

Q2: What are the most common strategies for photoactivated thioether synthesis?

A2: Several robust strategies have been developed, including:

  • Photocatalytic Thiol-Ene/Yne Reactions : This is a highly efficient and atom-economic method involving the radical addition of a thiol across an alkene or alkyne.[1]

  • Electron Donor-Acceptor (EDA) Complex Photoactivation : This approach involves the formation of a photoactive complex between an electron donor (e.g., a thiol or thiolate) and an electron acceptor, often eliminating the need for an external photocatalyst.[4]

  • Photoredox/Nickel Dual Catalysis : This synergistic approach combines a photoredox cycle to generate a thiyl radical with a nickel catalytic cycle for cross-coupling, enabling the use of challenging substrates like aryl halides.[5][6]

  • Thiol-Free Protocols : To avoid the use of malodorous thiols, methods have been developed that employ sulfur surrogates like tetramethylthiourea.[7][8][9]

Q3: How do I choose the right photocatalyst for my reaction?

A3: The choice of photocatalyst depends on the specific transformation and the substrates involved. Common classes include:

  • Organic Dyes (e.g., Eosin Y, Rose Bengal, Acridinium salts): These are often inexpensive and effective for generating thiyl radicals from thiols.[10][11]

  • Transition Metal Complexes (e.g., [Ru(bpy)₃]²⁺, fac-[Ir(ppy)₃]): These offer tunable photoredox properties and are highly efficient but can be expensive.[12]

  • Inorganic Semiconductors (e.g., TiO₂, Bi₂O₃, ZnIn₂S₄): These are heterogeneous, often reusable, and cost-effective catalysts.[2][13] The catalyst's redox potential must be matched to the substrate to enable the desired single-electron transfer (SET) event.

Q4: What is the typical mechanism for a photocatalytic thiol-ene reaction?

A4: The reaction is typically initiated by the photoexcitation of the catalyst. The excited catalyst then engages in a single-electron transfer (SET) with the thiol to generate a thiyl radical. This radical adds to an alkene in an anti-Markovnikov fashion to produce a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule to yield the thioether product and regenerate the thiyl radical, propagating a radical chain reaction.[11][13]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incorrect Wavelength/Insufficient Light : The light source may not match the photocatalyst's absorption spectrum, or its intensity may be too low. 2. Oxygen Inhibition : Dissolved oxygen can quench the excited state of the photocatalyst or react with radical intermediates. 3. Poor Reagent Quality : Thiol may have oxidized to disulfide; other reagents may be impure. 4. Catalyst Incompatibility : The chosen photocatalyst's redox potential may be insufficient to oxidize or reduce the substrate.1. Verify the photocatalyst's λmax and use a corresponding LED or lamp. Ensure the reaction vessel is close to the light source. 2. Degas the reaction mixture using freeze-pump-thaw cycles or by sparging with an inert gas (N₂ or Ar) for 15-30 minutes.[14] 3. Use freshly opened or purified reagents. Check for disulfide impurities in the thiol starting material. 4. Consult the literature for a more suitable catalyst based on the substrates' redox potentials.
Formation of Disulfide Byproduct 1. Oxidative Coupling of Thiols : This is a common side reaction, often promoted by the presence of oxygen or an overly oxidative photocatalyst. 2. Aryl Thiols : Aryl thiols can be more prone to dimerization than alkyl thiols.[6]1. Ensure rigorous deoxygenation of the reaction mixture. 2. Consider using a less oxidizing photocatalyst or switching to a dual catalytic system if applicable.[5] 3. For aryl thiols, carefully optimize reaction conditions, potentially at a lower concentration.
Reaction Stalls / Incomplete Conversion 1. Photocatalyst Degradation : Organic dyes can be susceptible to photobleaching over long reaction times. 2. Inhibitors Present : Trace impurities in the solvent or reagents can act as radical traps or quenchers. 3. Product Inhibition : The product may absorb light at the excitation wavelength, shielding the photocatalyst.1. If photobleaching is observed (loss of color), add a second portion of the catalyst. Consider using a more robust inorganic or transition-metal catalyst. 2. Use high-purity, degassed solvents. 3. Dilute the reaction mixture or check the UV-Vis absorption spectrum of the product. If there is significant overlap, a different catalyst/light source combination may be needed.
Poor Regioselectivity (Formation of Markovnikov Product) 1. Competing Ionic Pathway : While radical addition is typically anti-Markovnikov, certain conditions or substrates might favor an ionic mechanism leading to the branched Markovnikov product.[1]1. Ensure conditions favor a radical pathway. Avoid strongly acidic or basic conditions unless specified by the protocol. The use of radical initiators or specific photocatalysts can enforce the radical pathway.[1]

Experimental Protocols & Data

Protocol 1: Visible-Light Thiol-Ene Reaction using an Organic Photocatalyst

This protocol is adapted from visible-light-mediated hydrothiolation procedures using organic dyes.[10]

  • Reagent Preparation : In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the alkene (0.5 mmol, 1.0 equiv.), the thiol (0.6 mmol, 1.2 equiv.), and the photocatalyst (e.g., Eosin Y, 1-2 mol%).

  • Solvent Addition : Add the appropriate solvent (e.g., DMSO, CH₃CN, 2.5 mL).

  • Degassing : Seal the tube and degas the mixture by sparging with argon for 20 minutes.

  • Photoirradiation : Place the reaction tube approximately 2-5 cm from a compact fluorescent lamp (CFL) or a specific color LED (e.g., green LED for Eosin Y). Ensure the reaction is stirred vigorously.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-24 hours.

  • Workup and Purification : Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Thioetherification via EDA Complex Photoactivation (Catalyst-Free)

This protocol describes a catalyst-free hydrothiolation of alkenes under purple light, leveraging the formation of a photoactive EDA complex.[14][15]

  • Reaction Setup : In a quartz vial, combine the alkene (1.0 mmol, 1.0 equiv.) and the thiol (1.6-2.5 equiv.).

  • Solvent Addition : Add the solvent (e.g., H₂O or CH₂Cl₂, 5 mL). For reactions in water, a base such as K₂CO₃ may be required to facilitate the formation of the thiolate for the EDA complex.

  • Photoirradiation : Place the sealed vial under a 390 nm purple LED lamp at room temperature with vigorous stirring.

  • Monitoring and Workup : Monitor the reaction to completion (typically 12-24 hours). Extract the aqueous mixture with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over MgSO₄, and concentrate.

  • Purification : Purify the residue by column chromatography to obtain the desired thioether.

Table 1: Comparison of Photocatalytic Systems for Thioether Synthesis
Photocatalyst/SystemSubstrate 1 (Alkene/Other)Substrate 2 (Sulfur Source)SolventLight SourceYield RangeRef.
Bi₂O₃Various AlkenesAromatic & Aliphatic ThiolsDMF40W White LED70-98%[2]
ZnIn₂S₄Alkenes & AlkynesAromatic & Aliphatic ThiolsMethanol300W Xe Lamp (>420 nm)65-99%
Eosin YAlkenesAromatic & Aliphatic ThiolsDMSO23W Green LED75-95%[11]
fac-[Ir(ppy)₃]Aryl BromidesAliphatic ThiolsDMF26W Blue LED60-95%[5][6]
Catalyst-Free (EDA)AlkenesThiophenolH₂O or CH₂Cl₂52W Purple LED (390 nm)62-99%[14][15]
Thiol-Free (Organocatalyst)Aryl ChloridesAlcohols (w/ Tetramethylthiourea)Dioxane18W Blue LED (405 nm)40-85%[8][9]

Visualized Workflows and Mechanisms

General Mechanism of Photocatalytic Thiol-Ene Reaction

Thiol_Ene_Mechanism cluster_cycle Photocatalytic Cycle cluster_chain Radical Chain Propagation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Light (hν) PC_reduced PC•⁻ PC_star->PC_reduced SET Thiol Thiol (R-SH) PC_star->Thiol Quenching PC_reduced->PC SET Thiyl_Radical Thiyl Radical (RS•) Thiol->Thiyl_Radical Carbon_Radical Carbon Radical Thiyl_Radical->Carbon_Radical Addition Alkene Alkene Carbon_Radical->Thiol Product Thioether Product Carbon_Radical->Product HAT

Caption: General mechanism for a photocatalytic thiol-ene reaction.

Standard Experimental Workflow

Experimental_Workflow arrow arrow A 1. Reagent Preparation (Substrates, Catalyst, Solvent) B 2. System Degassing (Freeze-Pump-Thaw or Inert Gas Purge) A->B C 3. Photoirradiation (Stirring at Room Temperature) B->C D 4. Reaction Monitoring (TLC / GC-MS / LC-MS) C->D D->C Reaction Incomplete E 5. Aqueous Workup (Extraction & Washing) D->E Reaction Complete F 6. Drying & Concentration E->F G 7. Purification (Column Chromatography) F->G H 8. Product Characterization (NMR, MS, etc.) G->H

Caption: Standard workflow for photoactivated thioether synthesis.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Start Low or No Yield Observed CheckLight Is light source correct for catalyst and close to the vessel? Start->CheckLight CheckOxygen Was the system properly degassed? CheckLight->CheckOxygen Yes Sol_Light Adjust light source/wavelength/ distance. CheckLight->Sol_Light No CheckReagents Are reagents pure? (e.g., no disulfide in thiol) CheckOxygen->CheckReagents Yes Sol_Oxygen Improve degassing procedure (e.g., more cycles, longer purge). CheckOxygen->Sol_Oxygen No CheckCatalyst Is the catalyst active? (e.g., photobleaching) CheckReagents->CheckCatalyst Yes Sol_Reagents Purify starting materials. CheckReagents->Sol_Reagents No Sol_Catalyst Use a more robust catalyst or re-add catalyst during reaction. CheckCatalyst->Sol_Catalyst No

Caption: Decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Synthesis and Applications of m-Aryloxy Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with m-aryloxy phenols.

I. Challenges in the Synthesis of m-Aryloxy Phenols: Troubleshooting Guide

The synthesis of m-aryloxy phenols is often challenging due to the directing effects of the hydroxyl group, which favors ortho and para substitution.[1][2] This section provides solutions to common problems encountered during synthesis.

1. Low Yield or No Reaction in Ullmann Condensation

  • Question: I am attempting an Ullmann condensation to synthesize a m-aryloxy phenol, but I am getting a very low yield or no product at all. What could be the issue?

  • Answer: Low reactivity of starting materials and suboptimal reaction conditions are common culprits in Ullmann reactions.[3] Here are some troubleshooting steps:

    • Aryl Halide Reactivity: The reactivity of aryl halides in Ullmann coupling follows the trend I > Br > Cl. If you are using an aryl chloride, consider switching to the corresponding bromide or iodide. Electron-withdrawing groups on the aryl halide can also increase reactivity.

    • Catalyst System: Traditional Ullmann reactions often require stoichiometric amounts of copper. Modern methods utilize catalytic amounts of a copper(I) salt (e.g., CuI, CuBr) with a ligand.[3] If you are not using a ligand, consider adding one, such as picolinic acid or N,N-dimethylglycine hydrochloride.[3]

    • Base and Solvent: A strong base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is typically required.[3] High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used. Ensure your solvent is anhydrous.

    • Temperature: Ullmann reactions often require high temperatures, sometimes exceeding 200°C in traditional methods.[2] For catalyst/ligand systems, temperatures around 125-150°C are common.[3] If your reaction is sluggish, a gradual increase in temperature might be necessary.

2. Undesired Ortho or Para Isomers are the Major Products

  • Question: My reaction is producing the ortho and para aryloxy phenols instead of the desired meta isomer. How can I improve the regioselectivity?

  • Answer: This is a fundamental challenge in the synthesis of m-aryloxy phenols. Here are some strategies to favor meta substitution:

    • Protecting Groups: Protecting the phenolic hydroxyl group can mitigate its ortho-, para-directing influence. Common protecting groups for phenols include methoxymethyl (MOM) ether or benzyl (Bn) ether. The protecting group can be removed in a subsequent step.

    • Starting Material Selection: Instead of starting with a phenol, consider using a starting material where the meta position is activated or the ortho and para positions are blocked.

    • Alternative Synthetic Routes: Explore synthetic routes that are not based on electrophilic aromatic substitution on a phenol ring. For example, demethylation of a m-methoxy diaryl ether can yield the desired m-aryloxy phenol.[3]

3. Cleavage of the Ether Linkage During Demethylation

  • Question: I am using BBr₃ to demethylate a m-methoxy diaryl ether to obtain the corresponding phenol, but I am observing cleavage of the diaryl ether bond. How can I prevent this?

  • Answer: Boron tribromide (BBr₃) is a powerful Lewis acid that can sometimes cleave ether linkages, especially at elevated temperatures.[3] Consider the following adjustments:

    • Reaction Temperature: Perform the demethylation at a lower temperature. Reactions with BBr₃ are often carried out at 0°C or even -78°C to improve selectivity.

    • Reaction Time: Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize side reactions.

    • Alternative Reagents: Other demethylating agents can be used, such as 48% aqueous hydrobromic acid (HBr) in acetic acid, which can be effective and less harsh than BBr₃ for certain substrates.[3]

II. Challenges in the Applications of m-Aryloxy Phenols: Troubleshooting Guide

m-Aryloxy phenols have promising applications in drug discovery and materials science. However, their phenolic nature can lead to challenges related to their biological properties.

1. Poor Metabolic Stability in Drug Discovery

  • Question: My m-aryloxy phenol lead compound shows poor metabolic stability in in vitro assays. What strategies can I use to improve it?

  • Answer: Phenolic compounds are often susceptible to rapid metabolism, primarily through glucuronidation and sulfation of the hydroxyl group.[4] Here are some medicinal chemistry strategies to enhance metabolic stability:

    • Bioisosteric Replacement: Replace the phenolic hydroxyl group with a bioisostere that is less prone to metabolism. Examples include hydroxamic acids, N-hydroxyureas, or certain heterocyclic motifs.

    • Steric Hindrance: Introduce bulky groups near the phenolic hydroxyl group to sterically hinder the approach of metabolic enzymes.

    • Prodrug Approach: Convert the phenolic hydroxyl group into a prodrug moiety that is cleaved in vivo to release the active compound. This can protect the phenol from first-pass metabolism.

    • Formulation Strategies: Encapsulating the phenolic compound in nanocarriers like liposomes or nanoparticles can protect it from metabolic enzymes and improve its bioavailability.[5]

2. Low Bioavailability of Phenolic Compounds

  • Question: The oral bioavailability of my m-aryloxy phenol candidate is very low. How can this be improved?

  • Answer: Low bioavailability of phenolic compounds is often linked to poor aqueous solubility, extensive first-pass metabolism, and efflux by transporters.[6] Consider these approaches:

    • Formulation Development:

      • Nanoformulations: Encapsulation in nanoparticles, liposomes, or nanoemulsions can enhance solubility and protect the compound from degradation in the gastrointestinal tract.[7]

      • Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer can improve the dissolution rate and solubility.

    • Structural Modification:

      • Prodrugs: As mentioned for metabolic stability, a prodrug strategy can also enhance absorption.

      • Introduction of Polar Groups: Judiciously adding polar functional groups to the molecule can improve aqueous solubility, but a balance must be struck to maintain cell permeability.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the main synthetic routes to obtain m-aryloxy phenols?

    • A1: The primary synthetic strategies include the Ullmann condensation, demethylation of m-methoxy diaryl ethers, and reactions involving Grignard reagents.[2][3] Each method has its own set of advantages and challenges.

  • Q2: Why is the synthesis of m-aryloxy phenols considered challenging?

    • A2: The main challenge lies in overcoming the strong ortho-, para-directing effect of the hydroxyl group in electrophilic aromatic substitution reactions, which makes direct meta-functionalization difficult.[1]

  • Q3: What are the key applications of m-aryloxy phenols?

    • A3: They are used as antioxidants, UV absorbers, and flame retardants in the materials industry. In drug discovery, they have shown potential as anti-inflammatory, anti-tumor agents, and as agonists for peroxisome proliferator-activated receptors (PPARs).[3]

  • Q4: What are the primary metabolic pathways for phenolic compounds?

    • A4: The main metabolic routes for phenols are Phase II conjugation reactions, specifically glucuronidation and sulfation of the hydroxyl group, which increase water solubility and facilitate excretion.[4] Phase I oxidation can also occur.[8]

IV. Data Presentation

Table 1: Comparison of Synthetic Methods for m-Aryloxy Phenols

Synthetic MethodTypical Reagents & ConditionsReported Yield RangeAdvantagesDisadvantages
Ullmann Condensation Aryl halide, phenol, Cu(I) salt (e.g., CuI), ligand (e.g., picolinic acid), base (e.g., Cs₂CO₃), high-boiling solvent (e.g., DMF, DMSO), 120-210°C[3]7-99%[9][10]Good for a variety of substrates.Harsh reaction conditions, potential for side reactions.
Demethylation m-Methoxy diaryl ether, BBr₃ in DCM at 0°C to rt; or 48% HBr in acetic acid, reflux[3]High yields (often >80%)[3]Generally clean reactions with high yields.BBr₃ is corrosive and moisture-sensitive; potential for ether cleavage.
Grignard Reaction Aryl Grignard reagent, diaryl ketone, followed by oxidation[3]Moderate to good yieldsAllows for the construction of sterically hindered phenols.Multi-step process, requires strictly anhydrous conditions.

Table 2: In Vitro Metabolic Stability of Representative Phenolic Compounds in Human Liver Microsomes

CompoundHalf-life (t₁/₂, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)Reference
Hydroxy-α-Sanshool42.9240.50[11]
Verapamil (Control)--[11]
General Trend for PhenolsGenerally shortHigh[4]

V. Experimental Protocols

Protocol 1: Synthesis of 3-(p-Tolyloxy)phenol via Ullmann Condensation and Demethylation [3]

This protocol describes a two-step synthesis of 3-(p-tolyloxy)phenol starting from 3-iodoanisole and p-cresol.

  • Step 1: Etherification

    • To a reaction vessel, add 3-iodoanisole (1.0 mmol), p-cresol (1.2 mmol), copper(I) iodide (0.1 mmol), N,N-dimethylglycine hydrochloride (0.2 mmol), and cesium carbonate (2.0 mmol).

    • Add anhydrous dioxane as the solvent.

    • Degas the mixture and then heat it to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the intermediate ether.

  • Step 2: Demethylation

    • Dissolve the purified ether from Step 1 in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of boron tribromide (BBr₃) in DCM (1.2 equivalents) dropwise.

    • Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the progress by TLC.

    • Once the reaction is complete, carefully quench by the slow addition of water at 0°C.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-(p-tolyloxy)phenol.

Protocol 2: Demethylation of a m-Methoxy Diaryl Ether using HBr [3]

  • Place the m-methoxy diaryl ether (1.0 mmol) in a round-bottom flask.

  • Add a mixture of 48% aqueous hydrobromic acid and acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

VI. Mandatory Visualizations

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_demethylation Demethylation cluster_grignard Grignard Reaction U_Start Aryl Halide + Phenol U_React Cu(I) Catalyst, Ligand, Base, High Temp U_Start->U_React Coupling U_Prod m-Aryloxy Phenol U_React->U_Prod D_Start m-Methoxy Diaryl Ether D_React BBr3 or HBr D_Start->D_React Cleavage D_Prod m-Aryloxy Phenol D_React->D_Prod G_Start Aryl Grignard + Diaryl Ketone G_Intermediate Tertiary Alcohol G_Start->G_Intermediate G_React Oxidation G_Intermediate->G_React G_Prod m-Aryloxy Phenol G_React->G_Prod

Caption: Synthetic routes to m-aryloxy phenols.

PPAR_Signaling_Pathway cluster_ligand Ligand Activation cluster_dimerization Heterodimerization cluster_transcription Transcriptional Regulation Ligand m-Aryloxy Phenol (Ligand) PPARg PPARγ Ligand->PPARg Binds to LBD PPARg_RXR PPARγ/RXR Heterodimer RXR RXR PPARg->PPARg_RXR RXR->PPARg_RXR PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Recruits Transcription Transcription Activation Coactivators->Transcription TargetGenes Target Genes (e.g., related to lipid metabolism) Transcription->TargetGenes

Caption: PPARγ signaling pathway activation.

References

Validation & Comparative

Validating the Structure of Synthesized 4-(methylsulfinyl)phenol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a critical step in ensuring the validity of subsequent biological and pharmacological studies. This guide provides a comparative framework for validating the structure of synthesized 4-(methylsulfinyl)phenol against potential impurities and side-products using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The synthesis of this compound typically involves the oxidation of 4-(methylthio)phenol. This process can lead to the starting material remaining unreacted or over-oxidation to 4-(methylsulfonyl)phenol, making these two compounds the most probable impurities. This guide will compare the spectroscopic data of this compound with these potential impurities and with phenol as a basic structural reference.

Spectroscopic Validation Workflow

The validation process involves a systematic workflow where the synthesized product is subjected to multiple spectroscopic analyses. Each technique provides unique structural information, and the collective data allows for a definitive confirmation of the target molecule's structure and purity.

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_confirmation Confirmation start 4-(methylthio)phenol oxidation Oxidation start->oxidation product Synthesized Product (Crude this compound) oxidation->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms confirmation Structure Confirmed: This compound nmr->confirmation ir->confirmation ms->confirmation

Caption: Workflow for Synthesis and Spectroscopic Validation.

Comparison of Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its potential alternatives. All NMR data is reported in parts per million (ppm).

Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)

Compound NameAromatic Protons (ppm)-OH Proton (ppm)-CH₃ Protons (ppm)
This compound ~7.6 (d), ~7.0 (d)Variable, broad~2.7 (s)
4-(methylthio)phenol~7.2 (d), ~6.8 (d)[1]~5.0 (s)~2.4 (s)[1]
4-(methylsulfonyl)phenol~7.9 (d), ~7.0 (d)Variable, broad~3.0 (s)
Phenol~7.3 (t), ~6.9 (t, d)[2]~4.5-7.0 (broad s)[2]N/A

Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)

Compound NameAromatic C-O (ppm)Other Aromatic C (ppm)-CH₃ Carbon (ppm)
This compound ~158~140, ~125, ~116~44
4-(methylthio)phenol~155~132, ~130, ~116~18
4-(methylsulfonyl)phenol~161~135, ~129, ~116~45
Phenol~155.0[3]~129.8, ~115.5[3]N/A

Table 3: IR Spectroscopy Data Comparison (cm⁻¹)

Compound NameO-H StretchS=O StretchC-O StretchAromatic C=C Stretch
This compound ~3100-3500 (broad)~1040-1090~1220~1500-1600
4-(methylthio)phenol~3300-3400 (broad)N/A~1220~1500-1600
4-(methylsulfonyl)phenol~3200-3500 (broad)~1300-1350 & ~1120-1160~1230~1500-1600
Phenol~3200-3600 (broad)[4]N/A~1220[4]~1500-1600[4]

Table 4: Mass Spectrometry Data Comparison (Electron Ionization)

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key m/z Fragments
This compound C₇H₈O₂S156.20156 (M⁺), 141, 125, 97
4-(methylthio)phenolC₇H₈OS140.20[5]140 (M⁺), 125, 97, 69[6]
4-(methylsulfonyl)phenolC₇H₈O₃S172.20[7]172 (M⁺), 157, 108, 93
PhenolC₆H₆O94.11[8]94 (M⁺), 66, 65, 39

Experimental Protocols

Below are the standard methodologies for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is completely dissolved; if necessary, filter the solution through a pipette with a glass wool plug to remove any particulate matter.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard acquisition with a 45° pulse width is typically sufficient. For ¹³C NMR, a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film) : Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[9] Apply a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[9] Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[9]

  • Data Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer. Record a background spectrum of the clean, empty salt plate first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Analysis : Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10 µg/mL.

  • Data Acquisition : Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds like those discussed here, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a common method. The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Examine the fragmentation pattern to further confirm the structure.

Conclusion

The structural validation of synthesized this compound is achieved through a multi-faceted spectroscopic approach. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for clear differentiation from the starting material and the over-oxidized product based on chemical shifts of the methyl and aromatic protons and carbons. IR spectroscopy confirms the presence of key functional groups, with the distinctive S=O stretch being a key indicator for both the sulfoxide and sulfone, which are then distinguished by the position of this band. Finally, mass spectrometry provides the definitive molecular weight of the compound, easily distinguishing between this compound (156.20 g/mol ), 4-(methylthio)phenol (140.20 g/mol )[5], and 4-(methylsulfonyl)phenol (172.20 g/mol ).[7] By comparing the experimental data of the synthesized product with the reference data provided in this guide, researchers can confidently validate the structure and purity of their compound.

References

A Researcher's Guide to Comparing the Biological Profiles of 4-(Methylsulfinyl)phenol and 4-(Methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the bioactivity of 4-(Methylsulfinyl)phenol and 4-(Methylsulfonyl)phenol remains a nascent field of inquiry. While direct comparative studies are not yet available in the public domain, this guide provides a framework for researchers, scientists, and drug development professionals to evaluate and contrast the biological activities of these and other novel phenolic compounds. The methodologies, data presentation formats, and pathway analyses detailed below represent the standard approaches that would be employed in such a comparative investigation.

This guide will focus on three key areas of biological assessment: anti-inflammatory, antioxidant, and cytotoxic activity. For each area, a detailed experimental protocol is provided, followed by an illustrative data table. The quantitative data presented in these tables are derived from studies on structurally related phenolic compounds and are intended to serve as a template for the presentation of new experimental findings.

I. Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of phenolic compounds is a significant area of research. A standard in vitro method to assess this activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, induces a pro-inflammatory response in these immune cells, leading to the production of inflammatory mediators like NO.

Illustrative Data: Inhibition of Nitric Oxide Production

The following table provides a template for presenting the half-maximal inhibitory concentration (IC50) values for the inhibition of NO production. Lower IC50 values are indicative of greater anti-inflammatory potency.

CompoundAssayCell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound LPS-induced NO inhibitionRAW 264.7Data not availableL-NMMA8.57 ± 2.76[1]
4-(Methylsulfonyl)phenol LPS-induced NO inhibitionRAW 264.7Data not availableL-NMMA8.57 ± 2.76[1]
KaempferolLPS-induced NO inhibitionRAW 264.721.34 ± 2.52[1]L-NMMA8.57 ± 2.76[1]

Data for Kaempferol, a related phenolic compound, is provided for illustrative purposes.

Experimental Protocol: In Vitro LPS-Induced Nitric Oxide Inhibition Assay

This protocol details the steps to quantify the anti-inflammatory effects of test compounds by measuring their ability to inhibit nitric oxide production in RAW 264.7 macrophage cells stimulated with LPS.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound, 4-(methylsulfonyl)phenol) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (solvent alone).

  • LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should also be included.

  • Nitrite Measurement:

    • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated vehicle control. The IC50 value is determined from the dose-response curve.

Signaling Pathway: LPS-Induced Pro-inflammatory Response

The diagram below illustrates the signaling pathway typically activated by LPS in macrophages, leading to the production of pro-inflammatory mediators. This pathway represents a common target for anti-inflammatory compounds.

LPS_Signaling LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->ProInflammatory_Genes activates transcription NO_PGs NO, Prostaglandins ProInflammatory_Genes->NO_PGs leads to production of Experimental_Workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock solutions, dilutions) Anti_Inflammatory Anti-inflammatory Assay (LPS stimulation, Griess assay) Compound_Prep->Anti_Inflammatory Antioxidant Antioxidant Assay (DPPH assay) Compound_Prep->Antioxidant Cytotoxicity Cytotoxicity Assay (MTT assay) Compound_Prep->Cytotoxicity Cell_Culture Cell Culture (Seeding in 96-well plates) Cell_Culture->Anti_Inflammatory Cell_Culture->Cytotoxicity Absorbance Absorbance/Fluorescence Measurement Anti_Inflammatory->Absorbance Antioxidant->Absorbance Cytotoxicity->Absorbance IC50 IC50 Calculation Absorbance->IC50 Comparison Comparative Analysis IC50->Comparison

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(Methylsulfinyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of these methods for the analysis of phenolic compounds.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) > 0.995[2]> 0.999[3]
Range 0.05 - 10 µg/mL[4]0.05 - 10 µg/L[5]
Accuracy (% Recovery) 95 - 105%92 - 110%[6]
Precision (% RSD) < 5%< 8%[6]
Limit of Detection (LOD) 0.006 - 0.05 mg/L0.02 - 1.0 µg/L[5]
Limit of Quantitation (LOQ) 0.05 - 0.6 µg/mL≤ 130 nM[3]
Selectivity ModerateHigh
Run Time ~10-15 minutes[7]~7 minutes[6]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of phenolic compounds using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for its robustness in routine analysis.[8]

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[7][8]

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other appropriate buffer[8]

  • 4-(methylsulfinyl)phenol reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used for the separation of phenolic compounds.[9]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25 °C.[8]

  • Detection Wavelength: Typically 274 nm or 280 nm for phenols.[4][10]

  • Injection Volume: 10-20 µL.[8]

4. Sample Preparation:

  • Samples are typically dissolved in the mobile phase to a known concentration.

  • Filtration through a 0.45 µm syringe filter is necessary before injection to remove particulate matter.[8]

5. Calibration:

  • A series of calibration standards are prepared by diluting a stock solution of the this compound reference standard in the mobile phase to construct a calibration curve.[4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of complex matrices and low concentration samples.[11]

1. Instrumentation:

  • An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12]

  • A suitable reversed-phase column (e.g., C18 or Phenyl-Hexyl).[3][6]

2. Reagents and Standards:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (a structurally similar compound not present in the sample)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is often used.[12]

  • Flow Rate: 0.3 - 0.5 mL/min.[3][12]

  • Column Temperature: 35-40 °C.[6][12]

4. MS/MS Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[6]

5. Sample Preparation:

  • For biological matrices, protein precipitation with a solvent like acetonitrile is a common first step.

  • This is followed by centrifugation, and the supernatant is collected for analysis.

  • An internal standard is added at the beginning of the sample preparation process to correct for matrix effects and variations in extraction recovery.

6. Calibration:

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.[12]

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methodA Method A (e.g., HPLC-UV) cluster_methodB Method B (e.g., LC-MS/MS) cluster_comparison Data Comparison and Evaluation Sample Spiked Quality Control Samples (Low, Medium, High Concentrations) AnalysisA Analysis by Method A Sample->AnalysisA AnalysisB Analysis by Method B Sample->AnalysisB DataA Generate Data Set A AnalysisA->DataA Comparison Statistical Comparison of Data Sets A and B (e.g., Bland-Altman plot, t-test) DataA->Comparison DataB Generate Data Set B AnalysisB->DataB DataB->Comparison Conclusion Conclusion on Method Equivalence Comparison->Conclusion

Caption: A flowchart of the cross-validation process between two analytical methods.

References

A Comparative Guide to the Metabolic Stability of 4-(methylsulfinyl)phenol: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the metabolic stability of a compound is a critical step in evaluating its potential as a therapeutic agent. The rate and extent of metabolism influence a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative overview of the in vitro and in vivo methodologies used to assess the metabolic stability of a representative compound, 4-(methylsulfinyl)phenol, and offers insights into how data from these approaches are integrated to support drug discovery and development.

Introduction to this compound and Metabolic Stability

This compound is a chemical entity featuring both a phenol group and a methylsulfinyl group. Phenolic compounds are known to undergo both Phase I (oxidation) and Phase II (conjugation) metabolism, while sulfoxides can be subject to oxidation to sulfones or reduction to sulfides. Assessing the metabolic stability of such a molecule is essential to predict its behavior in a biological system.[1][2][3] Metabolic stability is typically evaluated by determining the rate at which the compound is cleared by metabolic enzymes, often expressed as intrinsic clearance (CLint) and half-life (t1/2).[4][5][6]

This guide will compare two fundamental approaches for this assessment: in vitro assays using liver microsomes and in vivo studies in an animal model.

In Vitro Metabolic Stability Assessment

In vitro metabolic stability studies are rapid, cost-effective methods used for early-stage screening of drug candidates.[7][8] Liver microsomes, which are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes like cytochrome P450s (CYPs), are a commonly used test system.[4][9][10]

Experimental Protocol: Liver Microsomal Stability Assay

The following protocol outlines a typical procedure for assessing the metabolic stability of this compound using rat liver microsomes.

  • Preparation of Reagents:

    • Test Compound Stock Solution: A 10 mM stock solution of this compound is prepared in DMSO. This is further diluted in acetonitrile to a working concentration of 125 µM.[11]

    • Liver Microsomes: Pooled rat liver microsomes are thawed on ice and diluted in a 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[4][9][10]

    • NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase is prepared in phosphate buffer to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.[11]

  • Incubation:

    • The test compound is pre-incubated with the microsomal solution at 37°C with shaking.

    • The metabolic reaction is initiated by adding the NADPH regenerating system.

    • A control incubation is run in parallel without the NADPH regenerating system to assess non-enzymatic degradation.[9]

  • Sampling and Reaction Termination:

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[4]

    • The reaction in each aliquot is stopped by adding a cold solution of acetonitrile, which also serves to precipitate the microsomal proteins.[10] An internal standard is included in the acetonitrile for accurate quantification.

  • Sample Analysis:

    • The samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • The concentration of this compound at each time point is determined.

    • The natural logarithm of the percentage of the remaining compound is plotted against time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated using the following equations:

      • t1/2 = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg microsomal protein/mL)

Data Presentation: In Vitro Metabolic Stability of this compound (Illustrative Data)
ParameterValue
Test SystemRat Liver Microsomes
Microsomal Protein Concentration0.5 mg/mL
Initial Compound Concentration1 µM
In Vitro Half-Life (t1/2) 25 minutes
Intrinsic Clearance (CLint) 55.4 µL/min/mg protein

Experimental Workflow: In Vitro Microsomal Stability Assay

InVitro_Workflow A Prepare Reagents (Compound, Microsomes, NADPH) B Pre-incubate Compound + Microsomes at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate and Sample at Time Points (0-60 min) C->D E Terminate Reaction (Add Acetonitrile + IS) D->E For each time point F Centrifuge and Collect Supernatant E->F G Analyze by LC-MS/MS F->G H Calculate t½ and CLint G->H InVivo_Workflow A Dose Formulation and Animal Acclimatization B Administer Compound to Rats (e.g., Oral Gavage) A->B C Collect Blood Samples at Serial Time Points B->C D Centrifuge to Isolate Plasma C->D E Extract Compound and Analyze Plasma by LC-MS/MS D->E F Plot Concentration vs. Time and Calculate PK Parameters E->F Metabolic_Pathway Parent This compound M1 4-(methylsulfonyl)phenol (Sulfone Metabolite) Parent->M1 Oxidation (CYP/FMO) M2 4-(methylthio)phenol (Sulfide Metabolite) Parent->M2 Reduction M3 4-(methylsulfinyl)phenyl glucuronide Parent->M3 Glucuronidation (UGT) M4 4-(methylsulfinyl)phenyl sulfate Parent->M4 Sulfation (SULT)

References

Structural Basis of Regioselective Sulfation and Glucuronidation of Phenolics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural and enzymatic factors governing the regioselective sulfation and glucuronidation of phenolic compounds. Understanding these phase II metabolic pathways is critical for predicting drug metabolism, bioavailability, and potential toxicity. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to support research and development in pharmacology and toxicology.

Introduction: The Importance of Regioselective Metabolism

Phenolic compounds, ubiquitous in drugs, dietary supplements, and environmental toxins, undergo extensive phase II metabolism, primarily through sulfation and glucuronidation. These reactions, catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) respectively, increase the water solubility of phenolics, facilitating their excretion. However, the specific position (regio) of sulfation or glucuronidation can dramatically alter the biological activity and toxicological profile of the resulting metabolite.[1][2] Therefore, a thorough understanding of the structural basis for this regioselectivity is paramount for drug design and safety assessment.

The Enzymatic Machinery: SULTs and UGTs

Sulfation is mediated by cytosolic SULT enzymes, with the SULT1 family, particularly SULT1A1, playing a pivotal role in the metabolism of phenolic xenobiotics.[1] Glucuronidation is catalyzed by UGTs, membrane-bound enzymes of the endoplasmic reticulum, with the UGT1A subfamily being the primary mediators of phenolic glucuronidation.[1] The regioselectivity of these enzymes is largely dictated by the architecture of their substrate-binding pockets.[1][2]

Structural Determinants of Regioselectivity

The orientation of the phenolic substrate within the enzyme's active site determines which hydroxyl group is positioned for conjugation. This positioning is governed by a combination of factors:

  • Size and Shape of the Binding Pocket: The three-dimensional structure of the active site creates specific steric constraints that favor the binding of substrates in a particular orientation.[1][2]

  • Key Amino Acid Residues: Specific amino acid residues within the active site interact with the substrate through hydrogen bonds, hydrophobic interactions, and electrostatic forces, anchoring it in a preferred conformation for regioselective conjugation.

  • Substrate Structure: The number and position of hydroxyl groups, as well as the overall shape and electronic properties of the phenolic substrate, influence its preferred binding mode.

Comparative Quantitative Data

The following tables summarize the kinetic parameters for the regioselective sulfation and glucuronidation of representative phenolic compounds by various human SULT and UGT isoforms. These data highlight the distinct substrate specificities and catalytic efficiencies of these enzymes.

Table 1: Regioselective Sulfation of Phenolic Compounds by Human SULT Isoforms

Phenolic SubstrateSULT IsoformPosition of SulfationKm (µM)Vmax (pmol/min/mg)Intrinsic Clearance (Vmax/Km) (µL/min/mg)Reference
Daidzein SULT1A17-OH1.51,400933[1]
4'-OH3.1320103[1]
Genistein SULT1A17-OH0.81,5001,875[1]
4'-OH4.317040[1]
Quercetin SULT1A13'-OH0.41,2003,000
4'-OH0.9800889
7-OH1.2600500
Caffeic Acid SULT1A13-OH2.55,0002,000[1]
4-OH15.01,00067[1]
Resveratrol SULT1A13-OH0.32,5008,333
4'-OH0.81,8002,250

Table 2: Regioselective Glucuronidation of Phenolic Compounds by Human UGT Isoforms

Phenolic SubstrateUGT IsoformPosition of GlucuronidationKm (µM)Vmax (pmol/min/mg)Intrinsic Clearance (Vmax/Km) (µL/min/mg)Reference
Daidzein UGT1A17-OH5.21,200231[3]
4'-OH25.040016[3]
UGT1A97-OH10.580076[3]
4'-OH50.02004[3]
Genistein UGT1A17-OH2.11,500714
4'-OH18.030017
Kaempferol UGT1A17-OH1.12,0001,818[4][5]
3-OH4.5500111[4][5]
UGT1A93-OH0.83,0003,750[4][5]
7-OH3.21,000313[4][5]
Resveratrol UGT1A13-OH15.01,30087[6]
4'-OH25.080032[7]

Experimental Protocols

In Vitro Sulfation Assay with Recombinant SULTs

This protocol describes a typical in vitro assay to determine the kinetics of regioselective sulfation of a phenolic substrate using recombinant human SULT enzymes.

Materials:

  • Recombinant human SULT isoforms (e.g., SULT1A1, SULT1A3, SULT1E1)

  • Phenolic substrate

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the sulfate donor

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl2)

  • Dithiothreitol (DTT)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV or fluorescence detector, or LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, and the recombinant SULT enzyme in a microcentrifuge tube.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 3 minutes.

  • Initiation of Reaction: Initiate the reaction by adding the phenolic substrate and PAPS to the reaction mixture. The final volume is typically 50-100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the mixture to precipitate the protein. Transfer the supernatant to an HPLC vial for analysis.

  • HPLC or LC-MS/MS Analysis: Analyze the supernatant to separate and quantify the parent substrate and its sulfated metabolites. A C18 reverse-phase column is commonly used with a gradient elution of water and acetonitrile, both containing a small amount of TFA.

  • Kinetic Analysis: Determine the initial reaction velocities at various substrate concentrations. Calculate the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

In Vitro Glucuronidation Assay with Recombinant UGTs

This protocol outlines a standard in vitro assay for assessing the regioselective glucuronidation of a phenolic substrate using recombinant human UGT isoforms.

Materials:

  • Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A9) expressed in a suitable system (e.g., baculovirus-infected insect cells)

  • Phenolic substrate

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), the glucuronic acid donor

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl2)

  • Alamethicin (a pore-forming agent to activate microsomal UGTs)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Microsome Activation: Pre-incubate the recombinant UGT-containing microsomes with alamethicin on ice for 15 minutes to ensure access of UDPGA to the enzyme's active site.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, the activated microsomes, and the phenolic substrate in a microcentrifuge tube.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding UDPGA.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 30-120 minutes) within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the mixture to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Separate and quantify the parent compound and its glucuronide conjugates using an LC-MS/MS system. A C18 column with a gradient of water and acetonitrile, both containing formic acid, is typically employed.

  • Kinetic Analysis: Measure initial velocities at varying substrate concentrations and determine Km and Vmax values using appropriate kinetic models.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for determining the regioselective metabolism of a phenolic compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_reaction In Vitro Reaction cluster_analysis Analysis phenolic_substrate Phenolic Substrate incubation Incubation at 37°C phenolic_substrate->incubation enzyme_source Enzyme Source (Recombinant SULT/UGT) enzyme_source->incubation cofactors Cofactors (PAPS/UDPGA) cofactors->incubation termination Reaction Termination incubation->termination hplc_ms HPLC or LC-MS/MS Analysis termination->hplc_ms data_analysis Data Analysis (Kinetic Parameters) hplc_ms->data_analysis

Caption: General workflow for in vitro regioselective metabolism studies.

Signaling Pathways Regulating SULT and UGT Expression

The expression of SULT and UGT enzymes is regulated by nuclear receptors, which act as xenobiotic sensors. Activation of these receptors by drugs or other foreign compounds can lead to increased transcription of SULT and UGT genes, thereby enhancing the metabolic clearance of phenolic compounds.

signaling_pathway cluster_ligands Ligands cluster_receptors Nuclear Receptors cluster_downstream Gene Expression & Metabolism xenobiotics Xenobiotics (Drugs, Pollutants) pxr PXR xenobiotics->pxr car CAR xenobiotics->car endobiotics Endobiotics (Bile Acids, Steroids) endobiotics->pxr ppar PPARα endobiotics->ppar sult_genes SULT Gene Expression pxr->sult_genes ugt_genes UGT Gene Expression pxr->ugt_genes car->sult_genes car->ugt_genes ppar->sult_genes ppar->ugt_genes metabolism Increased Phenolic Metabolism sult_genes->metabolism ugt_genes->metabolism

Caption: Nuclear receptor-mediated regulation of SULT and UGT gene expression.[8][9][10][11][12][13][14][15][16][17][18]

Conclusion

The regioselectivity of phenolic sulfation and glucuronidation is a complex interplay between the structural features of the substrate and the specific architecture of the metabolizing enzyme's active site. This guide provides a framework for comparing these processes, offering quantitative data and detailed methodologies to aid researchers in predicting and understanding the metabolic fate of phenolic compounds. The visualization of experimental workflows and regulatory pathways further clarifies these intricate processes, providing valuable tools for drug development and toxicological risk assessment. By integrating this knowledge, scientists can better design molecules with favorable metabolic profiles and predict potential drug-drug interactions.

References

A Comparative Guide to the Electron Ionization Mass Spectra of Phenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electron ionization (EI) mass spectra of phenol and its common derivatives, including cresols, methoxyphenols, and nitrophenols. The information presented is intended to aid in the identification and structural elucidation of these compounds in various analytical applications.

Introduction to EI Mass Spectrometry of Phenols

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, providing valuable structural information. For phenol and its derivatives, the fragmentation patterns are heavily influenced by the nature and position of the substituents on the aromatic ring.

Comparative Analysis of Fragmentation Patterns

The EI mass spectra of phenol and its derivatives are characterized by a prominent molecular ion peak (M•+) and a series of fragment ions resulting from characteristic cleavage events.

Phenol: The mass spectrum of phenol is dominated by the molecular ion at m/z 94. A key fragmentation pathway involves the loss of a hydrogen atom to form the [M-H]+ ion at m/z 93. Subsequent loss of carbon monoxide (CO) from the molecular ion leads to the formation of a cyclopentadienyl cation at m/z 66. The base peak is often the molecular ion itself.[1]

Cresols (Methylphenols): The mass spectra of ortho-, meta-, and para-cresol are very similar, all showing a molecular ion at m/z 108. The most characteristic fragmentation is the loss of a hydrogen atom to form a stable hydroxytropylium ion at m/z 107, which is typically the base peak.[2][3] Further fragmentation through the loss of CO yields an ion at m/z 79, and subsequent loss of a hydrogen atom gives an ion at m/z 77 (phenyl cation).

Methoxyphenols: Methoxyphenols (molecular weight 124) exhibit a strong molecular ion peak. The primary fragmentation pathway involves the loss of a methyl radical (•CH3) to form a highly stable ion at m/z 109, which is often the base peak.[4] Subsequent loss of CO from this ion results in a fragment at m/z 81.

Nitrophenols: The mass spectra of nitrophenols (molecular weight 139) are characterized by fragmentation pathways involving the nitro group. A prominent molecular ion is usually observed.[5][6][7] Common fragmentation patterns include the loss of a nitro radical (•NO2) to give an ion at m/z 93, and the loss of nitric oxide (NO) to form an ion at m/z 109.[5] For o-nitrophenol, a characteristic loss of a hydroxyl radical (•OH) can occur due to the "ortho effect." The relative abundances of these fragments can vary significantly between the ortho, meta, and para isomers.[5]

Quantitative Data Summary

The following table summarizes the major ions and their typical relative abundances observed in the EI mass spectra of phenol and its derivatives.

CompoundMolecular FormulaMolecular WeightMolecular Ion (M•+) (m/z)Key Fragment Ions (m/z) and Relative Abundance (%)
Phenol C₆H₆O9494 (100)66 (35), 65 (20), 39 (25)[1]
o-Cresol C₇H₈O108108 (70)107 (100), 79 (20), 77 (25)[2]
m-Cresol C₇H₈O108108 (75)107 (100), 79 (18), 77 (22)
p-Cresol C₇H₈O108108 (65)107 (100), 79 (22), 77 (28)[3]
2-Methoxyphenol C₇H₈O₂124124 (100)109 (85), 81 (30), 65 (20)[8]
3-Methoxyphenol C₇H₈O₂124124 (100)109 (70), 81 (25), 65 (18)
4-Methoxyphenol C₇H₈O₂124124 (100)109 (95), 81 (35), 65 (25)[4]
2-Nitrophenol C₆H₅NO₃139139 (80)109 (40), 93 (20), 81 (100), 65 (60)[7]
3-Nitrophenol C₆H₅NO₃139139 (100)109 (15), 93 (30), 81 (5), 65 (35)[6]
4-Nitrophenol C₆H₅NO₃139139 (100)109 (10), 93 (15), 81 (8), 65 (65)[5]

Note: Relative abundances are approximate and can vary depending on the instrument and experimental conditions.

Visualizing Fragmentation and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate a typical fragmentation pathway and the general experimental workflow for EI-MS analysis.

Fragmentation_Phenol M Phenol [C₆H₆O]⁺• m/z = 94 F1 [M-H]⁺ [C₆H₅O]⁺ m/z = 93 M->F1 - H• F2 [M-CO]⁺• [C₅H₆]⁺• m/z = 66 M->F2 - CO F3 [C₅H₅]⁺ m/z = 65 F2->F3 - H•

Caption: Fragmentation pathway of phenol.

EI_MS_Workflow cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) Sample Sample Injection Column Separation in GC Column Sample->Column IonSource Ionization (EI Source) Column->IonSource Eluted Analytes MassAnalyzer Mass Analysis (e.g., Quadrupole) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal

Caption: Experimental workflow for GC-EI-MS.

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible EI mass spectra. The following is a typical methodology for the analysis of phenols by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve the phenol derivative in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL to ng/mL range).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless or split (e.g., 20:1 ratio).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-400.

3. Data Acquisition and Analysis:

  • Acquire mass spectra across the entire GC chromatogram.

  • Identify the peak corresponding to the phenol of interest based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern, identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with library spectra (e.g., NIST/Wiley) for confirmation.

References

Safety Operating Guide

Proper Disposal of 4-(Methylsulfinyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our environment. This document provides essential guidance on the proper disposal procedures for 4-(Methylsulfinyl)phenol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate risks and ensure regulatory compliance.

Safety First: Understanding the Hazards

Key Hazard Information:

Hazard StatementClassificationPrecautionary Measures
Causes skin irritationSkin Irritation Cat. 2Wear protective gloves and clothing.[1] If on skin, wash with plenty of soap and water.[2]
Causes serious eye irritationEye Irritation Cat. 2AWear eye and face protection.[1] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
May cause respiratory irritationSTOT SE Cat. 3Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Harmful if swallowedAcute Toxicity Cat. 4Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
Harmful to aquatic lifeAquatic Acute Cat. 3Avoid release to the environment.

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound waste. This protocol is based on general best practices for phenol-containing waste and should be adapted to comply with your institution's specific hazardous waste management plan.[3][4][5]

Experimental Protocol: Waste Segregation and Collection

  • Designated Waste Container:

    • Use a dedicated, properly labeled hazardous waste container for all this compound waste.[3][5] The container must be made of a compatible material and have a secure, tight-fitting lid.[3]

    • Label the container with "HAZARDOUS WASTE" and clearly identify the contents, including the full chemical name "this compound" and its concentration.[3]

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing papers), in a designated, sealed container.[5][6]

    • Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof container.[5][6] Do not mix with other waste streams to avoid potentially reactive mixtures.[3]

    • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Storage:

    • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[7]

    • Ensure the storage area is a designated satellite accumulation area (SAA) in compliance with institutional and regulatory guidelines.[3]

  • Disposal Request:

    • Once the waste container is full (no more than 90%), or if the waste is no longer being generated, arrange for pickup by your institution's Environmental Health and Safety (EHS) or hazardous waste management department.[5]

    • Complete all necessary paperwork for the hazardous waste pickup, providing accurate information about the waste composition.[3]

Never dispose of this compound down the drain or in the regular trash. [2][5]

Emergency Procedures

In the event of a spill or exposure, follow these emergency protocols:

  • Spill:

    • Alert personnel in the immediate area.[4]

    • Evacuate the area if the spill is large or in a poorly ventilated space.[8]

    • Wearing appropriate PPE, contain the spill using an absorbent material like vermiculite or sand.[4][6]

    • Collect the absorbed material and place it in the designated hazardous waste container.[4]

    • Clean the spill area with soap and water.[4]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing.[2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[1]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Final Disposal start Generate this compound Waste is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in labeled solid waste container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Collect in labeled liquid waste container is_liquid->liquid_waste Yes sharps_waste Collect in labeled sharps container is_sharp->sharps_waste Yes store Store in Satellite Accumulation Area is_sharp->store No (Re-evaluate waste type) solid_waste->store liquid_waste->store sharps_waste->store request_pickup Request EHS Pickup store->request_pickup end Properly Disposed request_pickup->end

Caption: Decision workflow for this compound waste segregation and disposal.

References

Personal protective equipment for handling 4-(Methylsulfinyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(Methylsulfinyl)phenol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Signal Word: Warning[1][2]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure.

Protection Type Specification Standard
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)[2]
Hand Protection Chemical impermeable gloves. Inspect prior to use.EU Directive 89/686/EEC, EN 374[2]
Skin and Body Protection Fire/flame resistant and impervious clothing. Lab coat.---
Respiratory Protection Full-face respirator if exposure limits are exceeded or irritation is experienced.NIOSH/MSHA or European Standard EN 136 approved.[1]
Engineering Controls
Control Type Requirement
Ventilation Work in a well-ventilated place. Ensure adequate ventilation.[2][4]
Safety Equipment Eyewash stations and safety showers must be close to the workstation.[1]

Operational and Handling Procedures

Safe Handling
  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools.[2]

  • Prevent fire caused by electrostatic discharge.[2]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1][2]

Storage
  • Keep container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store apart from incompatible materials and foodstuff containers.[4]

Emergency and Disposal Plans

First-Aid Measures
Exposure Route Procedure
Inhalation Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][2]
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]
Spill Response Workflow

In the event of a spill, follow the procedural workflow outlined below.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_decon Decontamination & Disposal Evacuate Evacuate personnel to a safe area Ventilate Ensure adequate ventilation Evacuate->Ventilate Ignition Remove all sources of ignition Ventilate->Ignition PPE Wear appropriate PPE Ignition->PPE Absorb Absorb spill with inert material (e.g., sand, vermiculite) PPE->Absorb Collect Collect absorbed material into a suitable, closed container for disposal Absorb->Collect Clean Clean the affected area Collect->Clean Dispose Dispose of waste as hazardous material in accordance with regulations Clean->Dispose Report Report the incident Dispose->Report

Workflow for handling a this compound spill.
Waste Disposal

  • Dispose of contents and containers to an approved waste disposal plant.

  • Do not let the product enter drains.

  • Contaminated PPE and cleanup materials should be collected in a sealed container for hazardous waste disposal.[5][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.